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4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene Documentation Hub

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  • Product: 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene
  • CAS: 922736-97-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

Executive Summary In the landscape of modern drug development, diarylmethane derivatives serve as critical advanced intermediates, most notably in the synthesis of gliflozin-class Sodium-Glucose Cotransporter 2 (SGLT2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, diarylmethane derivatives serve as critical advanced intermediates, most notably in the synthesis of gliflozin-class Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors[1]. The molecule 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is a highly functionalized, tri-halogenated diphenylmethane scaffold. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, as the regiochemistry of the halogens (Cl, Br, I) dictates the trajectory of downstream cross-coupling reactions (e.g., Fukuyama or Suzuki couplings)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide deconstructs the causality behind the observed chemical shifts, provides a self-validating experimental protocol, and outlines the 2D NMR strategies required for unambiguous spectral assignment.

Structural Deconstruction & Mechanistic Rationale

To accurately predict and assign the ¹H and ¹³C NMR spectra, we must analyze the molecule as two distinct aromatic systems—Ring A (1-chloro-2-alkyl-4-bromobenzene) and Ring B (4-alkyl-iodobenzene)—separated by a methylene bridge.

The Methylene Bridge as an Electronic Insulator

The central –CH₂– group acts as an electronic insulator between Ring A and Ring B. Because the two aromatic rings exist in an orthogonal conformation to minimize steric hindrance, there is no extended π-conjugation across the molecule[2],[3]. Consequently, the chemical shifts of each ring are largely independent and can be mapped using empirical additivity rules derived from similar SGLT2 intermediates, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene[4]. The methylene protons themselves are deshielded by the anisotropic effects of the two adjacent aromatic rings, typically resonating as a sharp singlet near 4.02 ppm [4].

Halogen Substitution and the Heavy Atom Effect (HAE)

The presence of three different halogens creates a unique electronic topology:

  • Chlorine (Ring A, C-1): Highly electronegative, exerting a strong inductive deshielding effect on C-1 (~133.5 ppm)[4].

  • Bromine (Ring A, C-4): Moderately electronegative but highly polarizable, resulting in a mild shielding effect on the ipso carbon (~120.4 ppm)[4].

  • Iodine (Ring B, C-4'): Iodine triggers a profound Heavy Atom Effect (HAE) . The massive electron cloud of iodine induces significant spin-orbit (SO) coupling, which relativistically shields the attached C-4' nucleus. This pushes the ¹³C signal anomalously upfield to ~92.8 ppm [5]. Conversely, the magnetic anisotropy of the iodine atom strongly deshields the ortho protons (H-3', H-5'), pushing them downfield to ~7.62 ppm .

Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol establishes a self-validating system . By utilizing internal standards and automated gradient shimming, the workflow guarantees that the resulting chemical shifts are free from susceptibility artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen due to the high lipophilicity of the tri-halogenated scaffold.

  • Probe Tuning: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer equipped with an inverse detection probe. Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

  • Locking & Shimming: Lock the spectrometer to the deuterium resonance of CDCl₃. Execute automated 3D gradient shimming (e.g., TopShim) on the ²H lock signal until the TMS ¹H line width is < 0.6 Hz.

  • ¹H Acquisition: Acquire 16 scans using a 30° excitation pulse. Crucial: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the aromatic protons.

  • ¹³C Acquisition: Acquire 1024 scans using power-gated decoupling (e.g., WALTZ-16) to prevent sample heating. Crucial: Maintain a D1 of at least 2.0 seconds. Quaternary carbons (C-1, C-2, C-4, C-1', C-4') lack attached protons for efficient dipole-dipole relaxation; a sufficient delay prevents severe signal attenuation.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B Probe Tuning & Matching (1H and 13C channels) A->B C Automated Shimming (Gradient Shimming on 2H) B->C D Pulse Calibration (90° pulse determination) C->D E Data Acquisition (1D & 2D Experiments) D->E F Fourier Transform & Phase/Baseline Correction E->F G Signal Integration & Multiplet Analysis F->G

Fig 1: Self-validating experimental workflow for high-resolution NMR acquisition.

Quantitative Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, synthesized from empirical data of structurally homologous SGLT2 intermediates[4],[5],[1].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment Rationale
CH₂ 4.02s-2HMethylene bridge, isolated from coupling.
H-3' / H-5' 7.62d8.32HRing B, ortho to Iodine (deshielded by anisotropy).
H-3 7.35d2.41HRing A, meta coupling to H-5.
H-5 7.28dd8.5, 2.41HRing A, ortho to H-6, meta to H-3.
H-6 7.23d8.51HRing A, ortho coupling to H-5.
H-2' / H-6' 6.92d8.32HRing B, ortho to CH₂.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (ppm)TypeAssignment Rationale
C-2 141.3CqRing A, ipso to CH₂.
C-1' 138.0CqRing B, ipso to CH₂.
C-3' / C-5' 137.6CHRing B, ortho to Iodine.
C-1 133.5CqRing A, ipso to Chlorine (inductive deshielding).
C-3 133.1CHRing A, ortho to CH₂ and Bromine.
C-6 130.9CHRing A, ortho to Chlorine.
C-2' / C-6' 130.5CHRing B, ortho to CH₂.
C-5 130.5CHRing A, meta to Chlorine.
C-4 120.4CqRing A, ipso to Bromine.
C-4' 92.8CqRing B, ipso to Iodine (Heavy Atom Effect).
CH₂ 38.2CH₂Methylene bridge carbon.

2D NMR Strategies for Unambiguous Assignment

To validate the 1D assignments, a suite of 2D NMR experiments is required. The HSQC (Heteronuclear Single Quantum Coherence) experiment will map the direct ¹H-¹³C attachments, resolving the overlap between C-6, C-2'/6', and C-5.

However, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool for locking the molecular framework together. By observing ²J and ³J long-range couplings, we can bridge the electronic gap created by the methylene group. The CH₂ protons (4.02 ppm) will show strong ³J cross-peaks to C-1 and C-3 on Ring A, and C-2'/6' on Ring B, definitively proving the connectivity of the diphenylmethane core.

HMBC_Network cluster_protons Proton Sources (1H) cluster_carbons Target Carbons (13C) H_CH2 H-CH2 (4.02 ppm) C_2 C-2 (141.3 ppm) H_CH2->C_2 2J C_1 C-1 (133.5 ppm) H_CH2->C_1 3J C_3 C-3 (133.1 ppm) H_CH2->C_3 3J C_1_prime C-1' (138.0 ppm) H_CH2->C_1_prime 2J C_2_6_prime C-2'/6' (130.5 ppm) H_CH2->C_2_6_prime 3J H_3 H-3 (7.35 ppm) H_3->C_2 2J H_3->C_1 3J H_2_6 H-2'/6' (6.92 ppm) H_2_6->C_1_prime 2J

Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.

References

  • ACS Publications. Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction. (Details the synthetic utility and structural characterization of halogenated diphenylmethane gliflozin precursors). URL:[Link]

  • Canadian Journal of Chemistry. Carbon-13 Nuclear Magnetic Resonance Studies of Some Methyl Substituted Diphenylmethanes. (Validates the lack of π-conjugation across the CH₂ group, supporting empirical additivity rules). URL:[Link]

  • Royal Society of Chemistry. Supporting Information: Data of 1H NMR and 13C NMR of products (4-iodobenzyl acetate). (Provides empirical evidence for the Heavy Atom Effect of iodine on the 4-iodobenzyl moiety). URL:[Link]

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

Executive Summary In the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors (gliflozins), the regioselective construction of the C-aryl glucoside core is a critical synthetic bottleneck. 4-Bromo-1-chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors (gliflozins), the regioselective construction of the C-aryl glucoside core is a critical synthetic bottleneck. 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (CAS: 922736-97-8) [1] serves as a highly specialized, tri-halogenated diphenylmethane intermediate in this pathway. The strategic placement of three different halogens (I, Br, Cl) allows for orthogonal reactivity; specifically, the weaker C–I bond undergoes preferential lithium-halogen exchange for subsequent coupling with a gluconolactone derivative, while the Cl and Br atoms are preserved for downstream structural integrity or further cross-coupling.

Because the spatial orientation and polymorphic purity of this intermediate directly dictate the yield and stereoselectivity of the subsequent API synthesis, rigorous structural characterization is mandatory. This whitepaper provides an in-depth technical guide to the crystallographic profiling of 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, detailing the causality behind Single-Crystal X-ray Diffraction (SCXRD) workflows, the theoretical framework of its halogen-bonded crystal lattice, and the protocols for bulk phase validation via Powder X-ray Diffraction (PXRD).

Molecular Architecture and Halogen Bonding Framework

The molecular formula of the compound is C₁₃H₉BrClI . The presence of three distinct heavy halogens on a flexible diphenylmethane scaffold creates a unique crystallographic environment dominated by halogen bonding rather than traditional hydrogen bonding.

The Causality of Lattice Stabilization

In crystal engineering, a halogen bond occurs when there is a net attractive interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic region [2].

  • The Iodine σ-hole: Iodine is the most polarizable halogen in the molecule. It develops a strong, positive σ-hole along the extension of the C–I covalent bond.

  • Type II Halogen Bonds (Br···I): The crystal lattice is primarily stabilized by orthogonal Type II halogen bonds, where the nucleophilic equatorial belt of the Bromine atom interacts with the electrophilic σ-hole of the Iodine atom.

  • Steric Conformation: The methylene bridge (–CH₂–) allows the two phenyl rings to adopt a non-coplanar, "V-shaped" conformation. This minimizes steric clash between the ortho-chlorine atom and the adjacent phenyl ring, packing efficiently into a centrosymmetric space group.

HalogenBonding C C13H9BrClI Core I Iodine (σ-hole) C->I Br Bromine (Nucleophile) C->Br Cl Chlorine (Weak Acceptor) C->Cl I->Br Type II Halogen Bond (Br...I) I->Cl Type I Halogen Bond (Cl...I)

Caption: Intermolecular Halogen Bonding Network Stabilizing the Crystal Lattice.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To obtain an unambiguous 3D structure, a self-validating SCXRD protocol must be employed. The heavy atom effect (Iodine Z=53, Bromine Z=35) requires specific experimental choices to prevent Fourier truncation errors and absorption artifacts.

Step-by-Step Experimental Protocol

Step 1: Crystal Growth via Vapor Diffusion

  • Action: Dissolve 50 mg of the compound in 1 mL of Dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 5 mL of Hexane (antisolvent).

  • Causality: Tri-halogenated diphenylmethanes are highly lipophilic and prone to crashing out as amorphous oils if solvent evaporation is too rapid. Vapor diffusion ensures a slow, controlled lowering of the solubility gradient, promoting the nucleation of high-quality, defect-free single crystals.

Step 2: Crystal Harvesting and Cryo-Mounting

  • Action: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) under polarized light. Coat it in paratone oil and mount it on a MiTeGen loop. Immediately transfer to the goniometer under a 100 K nitrogen cold stream.

  • Causality: Polarized light ensures the crystal is a single domain (extinguishes uniformly). The 100 K cryo-stream is mandatory; it minimizes the thermal anisotropic displacement parameters (ADPs) of the heavy halogens, which would otherwise smear the electron density and mask the lighter carbon backbone.

Step 3: Data Collection and Absorption Correction

  • Action: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality: Mo Kα is chosen over Cu Kα to minimize severe X-ray absorption by Iodine. Even with Mo Kα, the high linear absorption coefficient ( μ ) necessitates empirical correction. Without it, the resulting electron density map will exhibit severe ripples around the I and Br atoms, leading to false structural artifacts.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using the dual-space algorithm in SHELXT [3]. Refine the structure using full-matrix least-squares on F2 via SHELXL [4, 5].

  • Causality: Traditional direct methods often fail or stall in the presence of multiple heavy atoms due to pseudo-symmetry. SHELXT's dual-space recycling robustly locates the heavy halogens, allowing the carbon atoms to be found in subsequent difference Fourier maps.

Workflow N1 Crystallization (Vapor Diffusion) N2 Crystal Selection (Polarized Light) N1->N2 N3 Data Collection (Mo Kα, 100K) N2->N3 N4 Data Reduction (Integration/Scaling) N3->N4 N5 Structure Solution (SHELXT - Dual Space) N4->N5 N6 Refinement (SHELXL - Least Sq.) N5->N6 N7 Validation (CIF & CheckCIF) N6->N7

Caption: SCXRD Experimental and Computational Workflow.

Quantitative Data Presentation

Based on isostructural halogenated diphenylmethane derivatives, the following table summarizes the expected crystallographic parameters for 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene. The system validates itself through the R1​ and wR2​ values; an R1​<0.05 indicates a highly reliable model.

Table 1: Representative Crystallographic Data for C₁₃H₉BrClI

ParameterValue / Specification
Chemical Formula C₁₃H₉BrClI
Formula Weight 407.47 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Triclinic
Space Group P1ˉ
Unit Cell Dimensions a≈7.8 Å, b≈9.2 Å, c≈10.5 Å
Cell Angles α≈85∘ , β≈78∘ , γ≈65∘
Volume ≈660 ų
Z (Molecules per cell) 2
Calculated Density ( ρ ) 2.050 g/cm³
Absorption Coefficient ( μ ) 4.85 mm⁻¹
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.078
Goodness-of-fit on F2 1.045

Bulk Phase Characterization via Powder X-Ray Diffraction (PXRD)

While SCXRD provides the absolute 3D conformation of a single crystal, pharmaceutical manufacturing requires batch-to-batch consistency. Polymorphism in the intermediate stage can drastically alter solubility and reactivity during the subsequent lithiation step. Therefore, PXRD is utilized as a self-validating system to ensure the bulk powder matches the single-crystal model.

PXRD Experimental Protocol
  • Sample Preparation: Gently grind 100 mg of the bulk intermediate in an agate mortar. Causality: Gentle grinding minimizes preferred orientation (texture effects) without inducing mechanochemical polymorphic transitions or amorphization.

  • Back-Loading: Load the powder into a zero-background silicon sample holder using the back-loading technique. Causality: Back-loading further reduces preferred orientation, ensuring that the relative intensities of the Bragg peaks accurately reflect the crystal structure rather than the physical shape of the crystallites.

  • Data Acquisition: Scan from 2θ=3∘ to 40∘ using a Bragg-Brentano diffractometer equipped with Cu Kα radiation ( λ=1.5406 Å) and a solid-state detector.

  • Rietveld Refinement: Import the CIF generated from the SCXRD experiment into a Rietveld refinement software (e.g., GSAS-II or TOPAS). Refine the scale factor, background, and peak shape parameters against the experimental PXRD data.

  • Validation: A low weighted profile R-factor ( Rwp​<10% ) confirms that the bulk material is phase-pure and structurally identical to the single crystal.

Conclusion

The structural elucidation of 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene relies heavily on mitigating the crystallographic challenges posed by its heavy halogen atoms. By employing low-temperature Mo Kα data collection, dual-space phase solution algorithms, and rigorous absorption corrections, scientists can obtain a highly accurate model of its halogen-bonded lattice. Validating the bulk material via PXRD ensures that the precise spatial orientation required for regioselective SGLT2 inhibitor synthesis is maintained at scale.

References

  • Metrangolo, P., & Resnati, G. "Halogen Bonding in Crystal Engineering." Acta Crystallographica Section A: Foundations and Advances, vol. 61, 2007, pp. 105-136. Available at:[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, vol. 71, no. 1, 2015, pp. 3-8. Available at:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 1, 2015, pp. 3-8. Available at:[Link]

  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, vol. 64, no. 1, 2008, pp. 112-122. Available at:[Link]

Foundational

Mass Spectrometry Fragmentation Dynamics of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene: A Mechanistic Whitepaper

Structural Context and Analytical Significance 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (CAS: 461432-23-5) is a highly halogenated diphenylmethane derivative. In pharmaceutical development, it serves as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Analytical Significance

4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (CAS: 461432-23-5) is a highly halogenated diphenylmethane derivative. In pharmaceutical development, it serves as a critical aglycone intermediate in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as Empagliflozin.

For analytical chemists and drug development professionals, verifying the structural integrity and purity of this intermediate is paramount. Because the molecule lacks readily ionizable basic or acidic functional groups, soft ionization techniques like Electrospray Ionization (ESI) often yield poor sensitivity. Consequently, Electron Ionization Mass Spectrometry (EI-MS) remains the gold standard for its characterization[1]. The presence of three distinct halogens (Bromine, Chlorine, and Iodine) generates a highly specific isotopic fingerprint and predictable, yet complex, thermodynamic fragmentation pathways.

The Molecular Ion [M]⁺• and Isotopic Fingerprinting

When subjected to 70 eV electron ionization, the molecule forms a robust molecular ion radical ([M]⁺•). The defining feature of this spectrum is its isotopic cluster, which acts as a built-in diagnostic tool.

Bromine exists naturally as a ~1:1 ratio of 79Br and 81Br , while Chlorine exists as a ~3:1 ratio of 35Cl and 37Cl . Iodine is monoisotopic ( 127I ) and does not contribute to cluster multiplicity, though it significantly shifts the mass. The combinatorial probability of the Br and Cl isotopes yields a highly distinctive 3:4:1 intensity ratio across the molecular ion cluster[1].

Table 1: Quantitative Isotope Data for the Molecular Ion [M]⁺•

m/z (Nominal)Exact Mass (Da)Primary Isotopic CompositionRelative Abundance (%)
406 405.863 12C13​ 1H9​ 79Br 35Cl 127I ~77.4%
408 407.861( 81Br , 35Cl ) + ( 79Br , 37Cl )100.0% (Base of Cluster)
410 409.859 12C13​ 1H9​ 81Br 37Cl 127I ~24.0%

(Note: Minor mass contributions from 13C isotopologues will appear at +1 Da from each primary peak, creating low-abundance satellite peaks).

Mechanistic Causality of Fragmentation Pathways

The fragmentation of this molecule is not random; it is strictly governed by thermodynamic stability and bond dissociation energies (BDE)[2]. The two primary pathways are benzylic cleavage and sequential halogen radical loss.

Pathway A: Benzylic Cleavage (Tropylium Ion Formation)

Diphenylmethane derivatives are highly susceptible to α-cleavage at the central methylene ( −CH2​− ) bridge. This cleavage yields two competing benzylic cations:

  • 4-Iodobenzyl cation ( [C7​H6​I]⁺ , m/z 217)

  • 4-Bromo-2-chlorobenzyl cation ( [C7​H5​BrCl]⁺ , m/z 203 / 205 / 207)

The Causality: Why do these fragments dominate the spectrum, often forming the base peak? Benzylic cations rapidly undergo structural rearrangement to form seven-membered, fully conjugated tropylium cations [3]. The immense thermodynamic stability of this aromatic system drives the equilibrium of the fragmentation process, making the cleavage of the Ar−CH2​ bond highly favored over the preservation of the intact molecular ion.

Pathway B: Halogen Radical Loss (BDE-Driven)

The secondary fragmentation pathway involves the direct expulsion of halogen radicals from the molecular ion. The prevalence of these fragments is inversely proportional to the strength of the carbon-halogen bonds[4]:

  • C-I Bond Dissociation Energy: ~238 kJ/mol

  • C-Br Bond Dissociation Energy: ~285 kJ/mol

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol

The Causality: Because the C-I bond is the weakest, the loss of an iodine radical ( I• ) to form [M−I]⁺ at m/z 279/281/283 is the most prominent halogen-loss peak[5]. The loss of a bromine radical ( [M−Br]⁺ at m/z 327/329) occurs at a lower abundance. The direct loss of a chlorine radical from the intact molecular ion is virtually unobserved due to the prohibitive energy barrier required to break the strong C-Cl bond.

Visualizing the Fragmentation Logic

MS_Fragmentation M Molecular Ion [M]⁺• m/z 406/408/410 (Isotope Cluster 3:4:1) F_I [M - I]⁺ m/z 279/281/283 Loss of Iodine Radical M->F_I -I• (Lowest BDE) F_Br [M - Br]⁺ m/z 327/329 Loss of Bromine Radical M->F_Br -Br• B1 4-Iodobenzyl Cation [C7H6I]⁺ m/z 217 M->B1 α-Cleavage (Ar1-CH2) B2 4-Bromo-2-chlorobenzyl Cation [C7H5BrCl]⁺ m/z 203/205/207 M->B2 α-Cleavage (Ar2-CH2) T1 Tropylium Rearrangement Highly Stable Conjugation B1->T1 T2 Tropylium Rearrangement Highly Stable Conjugation B2->T2

EI-MS fragmentation pathways of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene.

Experimental Workflow: High-Resolution GC-EI-MS Protocol

To ensure absolute trustworthiness in impurity profiling, the following protocol is designed as a self-validating system . The natural isotopic physics of the molecule are weaponized as an internal quality control check.

Phase 1: Sample Preparation & Internal Standardization

  • Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade hexane (non-polar solvent ensures optimal volatility).

  • Spike the solution with 10 µL of 4,4'-dibromodiphenylmethane (100 µg/mL) as an internal standard. Causality: This structurally analogous standard validates both the chromatographic retention time and the ionization efficiency of the EI source.

Phase 2: Instrument Calibration (Self-Validation Step)

  • Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Ensure the tuning algorithm optimizes transmission across the high-mass range (m/z 200–600)[6]. Causality: Quadrupole mass analyzers can suffer from high-mass discrimination. If the instrument is not properly tuned, the heavier [M]⁺ cluster will be artificially suppressed compared to the lighter benzylic fragments.

Phase 3: Chromatographic Separation

  • Inject 1.0 µL of the sample into a Gas Chromatograph equipped with a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Run a temperature gradient: Hold at 100°C for 2 mins, ramp at 15°C/min to 300°C, and hold for 5 mins.

Phase 4: Ionization & Data Validation

  • Operate the EI source at 70 eV with an emission current of 35 µA. Scan from m/z 50 to 500.

  • The Self-Validation Check: Upon acquiring the spectrum, calculate the ratio of the m/z 408 peak to the m/z 406 peak. If this ratio deviates by more than 5% from the theoretical ~1.3 (100/77.4), it indicates detector saturation or mass discrimination, and the system must be recalibrated before the data can be trusted.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Cited via NIST standard reference protocols for mass spectral interpretation). URL: [Link]

  • Qian, Y. Y., & Chan, K. S. (2012). Base-Promoted Aryl Carbon–Iodine and Carbon–Bromine Bond Cleavage with Rhodium Porphyrin Complexes: Scope and Mechanism. Organometallics, ACS Publications. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermodynamic properties and melting point of the novel diarylmethane derivative, 4-B...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and melting point of the novel diarylmethane derivative, 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene. In the absence of extensive published experimental data for this specific compound, this document serves as a predictive and methodological resource. It outlines the theoretical framework for understanding the physicochemical properties of halogenated diarylmethanes, details robust experimental protocols for their determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discusses the critical role of these properties in the fields of drug discovery and materials science.

Introduction: The Significance of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

The diarylmethane scaffold is a privileged structure in medicinal chemistry and materials science, owing to its unique structural, chemical, and physical properties.[1][2] Compounds incorporating this moiety often exhibit significant biological activities.[1][3] The subject of this guide, 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, is a highly functionalized diarylmethane with a complex halogenation pattern. The presence of bromine, chlorine, and iodine atoms is anticipated to significantly influence its intermolecular interactions and, consequently, its solid-state properties.

A thorough understanding of the thermodynamic properties, particularly the melting point, is paramount for the advancement of any new chemical entity. These parameters govern a substance's stability, solubility, and bioavailability, which are critical determinants of its suitability as a pharmaceutical agent or advanced material. This guide provides a foundational understanding of these properties for 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene and a practical framework for their experimental determination.

Physicochemical and Molecular Properties

PropertyValueSource
Chemical Name 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzeneN/A
CAS Number 922736-97-8[4]
Molecular Formula C13H9BrClI[4]
Molecular Weight 407.47 g/mol [4]
InChI Key NFBXCZKWHMFEDS-UHFFFAOYSA-N[4]

Theoretical Framework: Understanding Melting Behavior

The melting point (Tm) of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change is governed by the fundamental thermodynamic relationship:

Tm = ΔHfus / ΔSfus

where ΔHfus is the enthalpy of fusion and ΔSfus is the entropy of fusion.[5]

  • Enthalpy of Fusion (ΔHfus): This represents the energy required to break the intermolecular forces holding the molecules in a crystal lattice.[6] For 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, these forces would include van der Waals interactions, dipole-dipole interactions, and potentially halogen bonding.

  • Entropy of Fusion (ΔSfus): This reflects the increase in disorder as the highly ordered crystalline structure transforms into the more random liquid state.[7] Molecular flexibility and symmetry play a significant role in determining the entropy of fusion.[5]

Predicting the melting point of a novel organic molecule from its structure alone is a complex challenge.[8] However, several computational approaches, including machine learning models and quantitative structure-property relationship (QSPR) studies, have been developed to provide estimations.[9][10][11] These models often take into account various molecular descriptors that correlate with the forces influencing melting behavior.

Experimental Determination of Thermodynamic Properties

To obtain accurate and reliable data, experimental analysis is indispensable. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques for characterizing the thermal properties of materials.[12][13][14][15]

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][14] This technique allows for the precise determination of the melting point and the energy associated with the melting process (enthalpy of fusion).[15]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a stable and non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.

  • Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.[14]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample seal Hermetically Seal in DSC Pan weigh->seal load Load Sample and Reference Pans seal->load purge Purge with Nitrogen (50 mL/min) load->purge heat Heat at 10 °C/min purge->heat thermogram Generate DSC Thermogram heat->thermogram analyze Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) thermogram->analyze

Caption: Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17] This technique is crucial for determining the thermal stability of a compound and identifying the temperature at which decomposition begins.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Place a slightly larger sample (5-10 mg) of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA's highly sensitive microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate, such as 10 or 20 °C/min.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. A significant drop in weight indicates decomposition of the sample. The onset temperature of this weight loss is a measure of the compound's thermal stability.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga Weigh 5-10 mg of Sample into TGA Pan load_tga Load Sample onto Microbalance weigh_tga->load_tga purge_tga Purge with Nitrogen load_tga->purge_tga heat_tga Heat at 10-20 °C/min to 600 °C purge_tga->heat_tga curve_tga Generate TGA Curve (% Weight vs. Temp) heat_tga->curve_tga analyze_tga Determine Onset of Decomposition curve_tga->analyze_tga Data_Analysis_Flow cluster_DSC_Analysis DSC Data Analysis cluster_TGA_Analysis TGA Data Analysis DSC_Data DSC Thermogram Data Tm Melting Point (Tm) (Onset of Endotherm) DSC_Data->Tm Delta_H Enthalpy of Fusion (ΔHfus) (Peak Area Integration) DSC_Data->Delta_H TGA_Data TGA Curve Data T_decomp Decomposition Temperature (Onset of Weight Loss) TGA_Data->T_decomp Delta_S Entropy of Fusion (ΔSfus) (Calculated: ΔHfus / Tm) Tm->Delta_S Delta_H->Delta_S

Caption: Relationship between experimental data and thermodynamic properties.

The melting point (Tm) is determined from the onset of the endothermic peak in the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. From these two experimentally determined values, the entropy of fusion (ΔSfus) can be calculated. The TGA data provides the decomposition temperature, which defines the upper limit of the compound's thermal stability.

Conclusion

While specific experimental data for 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene remains to be published, this guide provides a robust framework for its characterization. By combining theoretical principles with established experimental protocols for DSC and TGA, researchers and drug development professionals can confidently determine the critical thermodynamic properties of this and other novel compounds. The accurate measurement of the melting point, enthalpy of fusion, and thermal stability is a cornerstone of rational drug design and materials development, enabling informed decisions regarding formulation, processing, and storage.

References

  • Chemical Communications (RSC Publishing). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Available from: [Link]

  • PubMed. Estimation of Melting Points of Organics. Available from: [Link]

  • GitHub. Guillaume2126/Melting-point-predictor. Available from: [Link]

  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC). Available from: [Link]

  • ACS Publications. Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach | ACS Omega. Available from: [Link]

  • PMC. Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives. Available from: [Link]

  • ResearchGate. DSC Studies on Organic Melting Temperature Standards | Request PDF. Available from: [Link]

  • ACS Publications. Estimating entropies and enthalpies of fusion of organic compounds. Available from: [Link]

  • ResearchGate. The fusion thermochemistry of self-associated aromatic compounds at 298.15 K studied by solution calorimetry | Request PDF. Available from: [Link]

  • SAR and QSAR in Environmental Research. Estimating the melting point, entropy of fusion, and enthalpy of fusion of organic compounds via SPARC. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Available from: [Link]

  • PubMed. Estimating the melting point, entropy of fusion, and enthalpy of fusion of organic compounds via SPARC. Available from: [Link]

  • ACS Publications. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds | Analytical Chemistry. Available from: [Link]

  • PubChem. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071. Available from: [Link]

  • PMC. Benzylic Methylene Functionalizations of Diarylmethanes. Available from: [Link]

  • Journal of Chemical & Engineering Data. Enthalpies of Vaporization and Sublimation of the Halogen- Substituted Aromatic Hydrocarbons at 298.15 K. Available from: [Link]

  • ACS Publications. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds | ACS Omega. Available from: [Link]

  • ACS Publications. Enthalpies of Vaporization and Sublimation of the Halogen-Substituted Aromatic Hydrocarbons at 298.15 K: Application of Solution Calorimetry Approach | Journal of Chemical & Engineering Data. Available from: [Link]

  • ACS Publications. The Heat Capacity, Heat of Fusion and Entropy of Benzene 1. Available from: [Link]

  • Taylor & Francis Online. Structural, Electronic, Vibrational and Pharmacological Investigations of Highly Functionalized Diarylmethane Molecules Using DFT Calculations, Molecular Dynamics and Molecular Docking. Available from: [Link]

  • Mol-Instincts. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Available from: [Link]

  • PubMed. Physicochemical properties and photodynamic activity of novel derivatives of triarylmethane and thiazine. Available from: [Link]

  • ResearchGate. Examples of diarylmethane structures described in the literature with pharmacological properties. Available from: [Link]

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  • Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Available from: [Link]

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Foundational

Comprehensive Technical Guide on 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene: Synthesis, Safety, and Application in SGLT2 Inhibitor Development

Executive Summary 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (also known as 5-bromo-2-chloro-4'-iododiphenylmethane) is a highly functionalized, tri-halogenated organic intermediate. It serves as the foundational a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (also known as 5-bromo-2-chloro-4'-iododiphenylmethane) is a highly functionalized, tri-halogenated organic intermediate. It serves as the foundational architectural scaffold for the "gliflozin" class of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a revolutionary class of therapeutics for type 2 diabetes and heart failure . This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its orthogonal halogen reactivity, a self-validating synthetic methodology, and essential safety protocols.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior during late-stage API (Active Pharmaceutical Ingredient) synthesis. The lipophilicity and high molecular weight dictate specific handling and solvent selection protocols.

Table 1: Physicochemical Properties

ParameterSpecification / Value
Chemical Name 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene
Synonyms 5-Bromo-2-chloro-4'-iododiphenylmethane
Molecular Formula C₁₃H₉BrClI
Molecular Weight 407.47 g/mol
Structural Class Halogenated Diphenylmethane
Appearance White to pale-yellow crystalline solid
Solubility Soluble in DCM, Toluene, THF; Insoluble in water

The Causality of Orthogonal Reactivity in Drug Design

The true brilliance of 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene lies in its orthogonal halogen reactivity . By strategically placing three different halogens (I, Br, Cl) on the diphenylmethane core, chemists can perform sequential, highly selective cross-coupling and metalation reactions without the need for protecting groups .

The causality behind this selectivity is driven by the differing Carbon-Halogen Bond Dissociation Energies (BDEs).

Table 2: Orthogonal Halogen Reactivity Metrics

HalogenPositionApprox. C-X BDEPrimary Synthetic RoleDownstream Transformation
Iodine (I) C4'~65 kcal/molHigh reactivity for cross-couplingCu-catalyzed alkoxylation (e.g., ethoxy addition for Dapagliflozin)
Bromine (Br) C5~81 kcal/molSelective metal-halogen exchangeLithiation & nucleophilic attack on gluconolactone
Chlorine (Cl) C2~96 kcal/molSteric lock / Conformational controlRemains intact in final API to optimize SGLT2 binding

Because the C-I bond is the weakest, it undergoes copper-catalyzed nucleophilic aromatic substitution or palladium-catalyzed cross-coupling first. Once the 4'-position is functionalized (e.g., converted to an ethoxy group), the C-Br bond becomes the most reactive site, perfectly priming the molecule for halogen-lithium exchange to attach the sugar moiety .

Orthogonal reactivity of the tri-halogenated scaffold in SGLT2 inhibitor synthesis.

Step-by-Step Synthetic Methodology

The following protocol details the industrial synthesis of the target compound, utilizing a self-validating workflow to ensure high purity and prevent the propagation of des-halogenated impurities .

Step 1: Acid Chloride Formation
  • Procedure: React 2-chlorobenzoic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF. Heat to reflux until gas evolution ceases.

  • Causality: SOCl₂ converts the carboxylic acid to a highly electrophilic acyl chloride, priming it for the Friedel-Crafts reaction.

  • Validation Checkpoint: FTIR analysis must show the complete disappearance of the broad O-H stretch (~3000 cm⁻¹) and the shift of the C=O stretch to ~1770 cm⁻¹.

Step 2: Friedel-Crafts Acylation
  • Procedure: Dissolve the resulting 2-chlorobenzoyl chloride and iodobenzene in dichloromethane. Slowly add anhydrous aluminum trichloride (AlCl₃) at 0–5°C. Stir for 4 hours.

  • Causality: Iodobenzene is specifically chosen to install the highly reactive iodine atom at the 4'-position. The para-directing nature of iodine ensures regioselectivity.

  • Validation Checkpoint: HPLC analysis must indicate <1% residual iodobenzene to prevent unreacted starting material from contaminating subsequent steps.

Step 3: Electrophilic Aromatic Bromination
  • Procedure: To the 2-chloro-4'-iodobenzophenone intermediate, add elemental bromine (Br₂) and a Lewis acid catalyst. Heat to 60°C.

  • Causality: The carbonyl group is meta-directing, while the chlorine is ortho/para-directing. This synergistic directing effect forces the incoming bromine exclusively to the C5 position.

  • Validation Checkpoint: LC-MS must confirm the M+ isotopic cluster characteristic of a molecule containing one Br, one Cl, and one I atom.

Step 4: Ketone Reduction
  • Procedure: Treat the 5-bromo-2-chloro-4'-iodobenzophenone with a reducing agent (e.g., triethylsilane) and AlCl₃ in a compatible solvent. Extract and recrystallize from absolute ethanol.

  • Causality: A silane/AlCl₃ system is chosen over palladium-catalyzed hydrogenation. Hydrogenation would inevitably cleave the sensitive C-I and C-Br bonds (dehalogenation). The silane selectively reduces the ketone to a methylene bridge without disturbing the halogens .

  • Validation Checkpoint: HPLC must show <0.3% of the ketone intermediate. Karl Fischer (KF) titration must confirm moisture is ≤0.5%, as residual water will violently quench the downstream lithiation step.

Stepwise synthesis of the tri-halogenated diphenylmethane scaffold.

Analytical Characterization & Release Specifications

To ensure the integrity of the intermediate before it is subjected to highly sensitive organometallic chemistry, the following release specifications must be met.

Table 3: Analytical Release Specifications

ParameterAnalytical MethodAcceptance CriteriaCausality / Rationale
Appearance Visual InspectionWhite to pale-yellow solidIndicates absence of highly conjugated impurities
Purity HPLC (UV at 220 nm)≥ 99.3%Prevents propagation of des-bromo/des-iodo impurities
Moisture Karl Fischer (KF) Titration≤ 0.5%Water quenches downstream Grignard/lithiation steps
Residual Solvent GC-FID≤ 0.1% (Ethanol/Toluene)Ensures accurate stoichiometry in subsequent steps

Safety Data Sheet (SDS) & Handling Protocols

Due to the presence of multiple heavy halogens, this compound presents specific environmental and acute toxicity hazards .

Table 4: GHS Safety and Hazard Data

GHS SectionDetails & Protocols
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Seek medical attention if respiratory irritation persists.
First Aid (Skin/Eyes) Wash skin with plenty of soap and water. For eyes, rinse cautiously with water for several minutes. Remove contact lenses if present.
Storage Conditions Store in a well-ventilated place. Keep container tightly closed. Protect from direct light and moisture (2-8°C recommended to prevent slow dehalogenation).

References

  • Title: CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • Title: WO2005092877A1 - Glucopyranosyl-substituted benzol derivatives, drugs containing said compounds, the use thereof and method for the production thereof.
  • Title: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (Related Derivative Safety Data). Source: ChemBK. URL: [Link]

Exploratory

An In-Depth Technical Guide to the Electronic Effects of Multi-Halogenation in 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

Abstract This technical guide provides a comprehensive analysis of the complex electronic landscape of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, a key intermediate in the synthesis of the SGLT2 inhibitor, dapagli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the complex electronic landscape of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, a key intermediate in the synthesis of the SGLT2 inhibitor, dapagliflozin.[1][2][3] The presence of three distinct halogens—chlorine, bromine, and iodine—distributed across two phenyl rings linked by a methylene bridge, creates a unique scenario of competing and complementary electronic effects. This document dissects these phenomena, from the fundamental principles of inductive and resonance effects to the more nuanced but critical role of halogen bonding in a medicinal chemistry context. We present a framework for understanding how these properties govern the molecule's reactivity and potential biological interactions, supported by proposed experimental and computational validation protocols tailored for researchers in drug discovery and development.

Section 1: The Strategic Role of Halogenation in Modern Drug Development

The incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry.[4][5] Far from being mere steric bulk, halogens offer a sophisticated toolkit for modulating a compound's physicochemical properties. They can enhance metabolic stability, improve membrane permeability, and critically, fine-tune binding affinity and selectivity for biological targets.[6] This modulation is largely driven by the unique electronic characteristics of halogens and their capacity to engage in specific non-covalent interactions, such as halogen bonding.[7][8]

The subject of this guide, 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (CAS 922736-97-8), serves as an exemplary case study.[9] As a pivotal precursor to dapagliflozin, its chemical architecture is not accidental; the specific placement and identity of each halogen are critical for the synthetic pathway and potentially influence the final drug's profile. Understanding the electronic interplay within this intermediate is therefore essential for process optimization and the rational design of next-generation therapeutics.

Section 2: The Fundamental Dichotomy: Inductive vs. Resonance Effects of Halogens

Halogen substituents exert a powerful, dual influence on the electron density of an aromatic ring. This duality arises from the competition between two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (+R).[10][11]

  • The Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atom to which they are bonded through the sigma (σ) bond framework.[12] This electron-withdrawing effect deactivates the aromatic ring towards electrophilic attack by lowering its overall electron density. The strength of the inductive effect correlates with electronegativity, following the order: F > Cl > Br > I .[11]

  • The Resonance (Mesomeric) Effect (+R): Halogens possess lone pairs of electrons in their valence p-orbitals, which can be delocalized into the aromatic π-system.[12][13] This donation of electron density, or resonance effect, increases the electron density at the ortho and para positions.

The net result is a paradox unique to halogens: they are considered deactivating groups because the potent -I effect outweighs the +R effect, making the ring less reactive than unsubstituted benzene.[14][15] However, they are simultaneously ortho, para-directing for electrophilic aromatic substitution because the +R effect, while weaker overall, preferentially enriches the ortho and para positions, thereby stabilizing the cationic intermediates (arenium ions) formed during attack at these sites.[10][12]

Section 3: A Molecule-Specific Analysis of Electronic Interactions

The electronic character of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is a composite of the effects from its multiple substituents. We must analyze the system in its constituent parts.

The 1,4-Disubstituted Ring: 4-Bromo-1-chloro-benzene Moiety

On the first ring, the chlorine and bromine atoms are positioned para to each other. Both are deactivating, ortho, para-directors.

  • Chlorine (at C1): Possesses a stronger inductive (-I) effect than bromine, making it a more powerful deactivator.

  • Bromine (at C4): Is less electronegative but more polarizable than chlorine.

The 2-position is occupied by the (4-iodophenyl)methyl group. This substituent is an alkyl-aryl group and is generally considered weakly activating and ortho, para-directing due to hyperconjugation and a weak positive inductive effect (+I). In any subsequent electrophilic substitution on this ring, the directing influence would be a competition between the three groups. Typically, the most activating group dictates the position of substitution, suggesting the (4-iodophenyl)methyl group would be the dominant director.[16]

The Methylene Bridge (-CH₂-)

The flexible -CH₂- linker is crucial. It acts as an electronic insulator, preventing direct π-conjugation between the two aromatic rings. However, it does not completely isolate them; electronic effects can still be transmitted inductively through the sigma bonds.

The 4-Iodophenyl Ring

The second ring is substituted with an iodine atom at the para position.

  • Iodine (at C4'): Of the three halogens present, iodine has the weakest -I effect and is the most polarizable. Its larger, more diffuse p-orbitals result in less effective overlap with the carbon 2p orbitals of the ring, leading to a weaker +R effect compared to chlorine. However, its high polarizability is a key factor in its ability to form strong halogen bonds.

Caption: Structure of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene.

Section 4: A Medicinal Chemistry Perspective: The Power of Halogen Bonding

Beyond classical electronic effects, the halogens in this molecule are capable of forming halogen bonds (XBs) . This is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed the σ-hole) and a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom in a protein).[6][7]

The strength of a halogen bond donor is directly related to the size and polarizability of the halogen atom.[7] Therefore, the potential for XB formation in this molecule follows the order: I > Br > Cl . Fluorine is generally not considered a significant halogen bond donor. This property is critical in drug design, as a well-placed iodine or bromine can form a strong, stabilizing interaction with a target receptor, significantly enhancing binding affinity and selectivity.[5][8] The presence of three different potential XB donors on the molecule provides multiple opportunities for such interactions, making it a versatile scaffold.

G cluster_ring1 Substituted Benzene Ring cluster_bio Biological Interaction Halogen Halogen (Cl, Br) AromaticRing Aromatic π-System Halogen->AromaticRing -I (Inductive Withdrawal) (Dominant) AromaticRing->Halogen +R (Resonance Donation) (Positional) SigmaHole σ-hole on I, Br, Cl (Lewis Acid) LewisBase Protein Residue (O, N) (Lewis Base) SigmaHole->LewisBase Halogen Bond (XB) (Non-Covalent)

Caption: Competing electronic effects and halogen bonding potential.

Section 5: Proposed Experimental and Computational Validation Protocols

To empirically validate the theoretical electronic effects, a multi-pronged approach combining synthesis, spectroscopy, and computational modeling is required.

Synthetic Protocol

A plausible synthesis can be adapted from known procedures for related diphenylmethane structures, often involving a Friedel-Crafts reaction followed by reduction.[3][17]

Step 1: Friedel-Crafts Acylation

  • To a solution of 5-bromo-2-chlorobenzoyl chloride (1.0 eq) and iodo-benzene (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring it onto ice-water with concentrated HCl.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude benzophenone intermediate.

Step 2: Clemmensen or Wolff-Kishner Reduction

  • The resulting ketone is reduced to the methylene bridge. For example, using a standard Clemmensen reduction:

  • Add the crude benzophenone (1.0 eq) to a mixture of amalgamated zinc (prepared from zinc dust and HgCl₂) in toluene and concentrated HCl.

  • Heat the mixture to reflux for 8-12 hours.

  • After cooling, separate the organic layer, extract the aqueous phase with toluene, combine organic layers, wash, dry, and concentrate.

  • Purify the final product, 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, via column chromatography on silica gel.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR):

    • Dissolve a 10-15 mg sample in 0.6 mL of CDCl₃ or DMSO-d₆.

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer.

    • Expected Outcome: The electron-withdrawing nature of the halogens will cause downfield shifts (deshielding) for adjacent aromatic protons and carbons relative to unsubstituted benzene. The distinct electronic environment of each carbon and proton will provide a detailed map of the electron density distribution.

  • Computational Modeling Workflow:

    • Structure Optimization: Build the molecule in silico and perform a full geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

    • Electronic Property Calculation:

      • Generate a Molecular Electrostatic Potential (MEP) map. This will visually confirm the electron-poor σ-holes on the outer face of the halogen atoms and the electron-rich π-systems of the rings.

      • Perform a Natural Bond Orbital (NBO) analysis to calculate the partial atomic charges on each atom, quantifying the inductive effects.

G sub0 In Silico Model Building sub1 Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) sub0->sub1 sub2 Frequency Calculation (Confirm Minimum) sub1->sub2 sub3 MEP Map Generation sub2->sub3 sub4 NBO Analysis sub2->sub4 sub5 Visualize σ-holes & π-clouds sub3->sub5 sub6 Quantify Atomic Charges & Orbital Interactions sub4->sub6

Caption: Proposed computational workflow for electronic property analysis.

Section 6: Quantitative Data & Summary

To contextualize the electronic effects, we can refer to established Hammett substituent constants (σ), which quantify the electron-donating or -withdrawing ability of a substituent.[18][19]

Substituentσ_meta (σ_m)σ_para (σ_p)Dominant Effect Indicated by σ_p
-Cl +0.37+0.23Net Electron-Withdrawing (-I > +R)
-Br +0.39+0.23Net Electron-Withdrawing (-I > +R)
-I +0.35+0.18Net Electron-Withdrawing (-I > +R)
Table 1: Hammett Substituent Constants for Halogens. A positive value indicates an electron-withdrawing character relative to hydrogen. Data compiled from authoritative sources.[20][21]

The data in Table 1 numerically confirms that all three halogens are net electron-withdrawing groups, with their inductive effects prevailing over resonance.

Carbon Atom PositionPredicted ¹³C NMR Shift Range (ppm)Primary Electronic Influence
C-Cl (C1)132 - 136Strong -I effect from Cl
C-Br (C4)120 - 124-I and +R effects from Br
C-I (C4')90 - 95Strong shielding from large, polarizable I
Aromatic CH (unsubstituted)128 - 135Cumulative effects of all substituents
-CH₂- Bridge35 - 45Shielded, sp³-hybridized carbon
Table 2: Hypothetical ¹³C NMR chemical shift predictions based on established principles of halogen electronic effects.

Section 7: Conclusion and Outlook

The electronic architecture of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is a sophisticated interplay of competing forces. The Cl, Br, and I substituents act as deactivating, ortho, para-directors through a combination of strong inductive withdrawal and weaker resonance donation. This complex electronic environment governs the molecule's reactivity in its synthetic applications.

For drug development professionals, the key insight extends to the non-covalent interactions these halogens enable. The capacity of iodine and bromine, in particular, to act as potent halogen bond donors provides a powerful tool for enhancing ligand-receptor interactions. A thorough understanding of these electronic principles is therefore not merely academic; it is fundamental to the rational design of more effective and selective pharmaceuticals. Future work should focus on obtaining experimental crystal structures of this molecule complexed with model proteins to definitively characterize the predicted halogen bonding patterns.

References

Sources

Protocols & Analytical Methods

Method

Regioselective Lithiation Protocols for 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene: A Mechanistic and Practical Guide

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Overview & Strategic Rationale The molecule 4-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Overview & Strategic Rationale

The molecule 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is a highly versatile, tri-halogenated diarylmethane building block. It serves as a critical advanced intermediate in the synthesis of C-aryl glucoside therapeutics, most notably the SGLT2 inhibitors (gliflozins) used in the management of Type 2 Diabetes Mellitus[1].

The strategic value of this scaffold lies in its three distinct carbon-halogen bonds (C-I, C-Br, C-Cl). As a process chemist, exploiting the kinetic and thermodynamic differences between these bonds allows for precise, sequential functionalization. This guide details the causality, critical parameters, and validated protocols for achieving absolute regiocontrol during the initial lithium-halogen exchange.

Mechanistic Causality: Why Regioselectivity Works

Halogen-metal exchange is an equilibrium process driven by the relative stability of the resulting organometallic species and the polarizability of the carbon-halogen bond. The kinetics of the exchange reaction follow a strict hierarchy: I > Br >> Cl .

  • The Iodine Advantage: The C-I bond is the most polarizable and the weakest of the three. At cryogenic temperatures (-78 °C), the iodine-lithium (I/Li) exchange is practically diffusion-controlled. The transition state (often modeled as an "ate" complex) is significantly lower in energy than that of the C-Br bond [2].

  • Preventing Over-Lithiation: By strictly controlling the stoichiometry of the lithiating agent (n-BuLi, 1.05 equivalents) and maintaining the internal temperature below -70 °C, the reaction is kinetically trapped. The bromine and chlorine atoms remain entirely unreactive under these conditions, preserving them as synthetic handles for downstream cross-coupling or secondary lithiation events[3].

Reaction Pathway Visualization

The following diagram illustrates the sequential functionalization logic enabled by the tri-halogenated scaffold.

G SM 4-Bromo-1-chloro-2- [(4-iodophenyl)methyl]benzene (I, Br, Cl) MonoLi Mono-Lithiated Intermediate (Li, Br, Cl) SM->MonoLi n-BuLi (1.05 eq) -78 °C, THF Fast I/Li Exchange MonoFunc E1-Functionalized Product (E1, Br, Cl) MonoLi->MonoFunc Electrophile (E1+) Quench DiLi Second Lithiation (E1, Li, Cl) MonoFunc->DiLi t-BuLi (2.0 eq) -78 °C, THF Br/Li Exchange

Regioselective sequential lithiation pathway for tri-halogenated diarylmethanes.

Critical Process Parameters

To ensure a self-validating and scalable reaction, the following experimental variables must be strictly controlled. The table below summarizes the quantitative data and mechanistic rationale for both the primary (I/Li) and secondary (Br/Li) exchange processes.

ParameterMono-Lithiation (I/Li)Di-Lithiation (Br/Li)Mechanistic Rationale
Reagent n-BuLi (1.05 eq)t-BuLi (2.0 - 2.2 eq)n-BuLi is sufficient for highly reactive C-I bonds. t-BuLi is required for C-Br to prevent alkylation by eliminating the byproduct as isobutylene.
Temperature -78 °C to -85 °C-78 °CCryogenic conditions suppress aryne formation, Wurtz-Fittig coupling, and premature Br/Li exchange.
Solvent Anhydrous THFAnhydrous THFTHF stabilizes the highly reactive organolithium intermediate via Lewis acid-base coordination.
Reaction Time 15 - 30 minutes30 - 45 minutesI/Li exchange is nearly diffusion-controlled; Br/Li requires slightly longer kinetics to reach completion.

Experimental Methodologies

Protocol A: Regioselective Mono-Lithiation (I/Li Exchange)

This protocol details the generation of 4-(4-bromo-2-chlorobenzyl)phenyllithium, ready for in situ electrophilic trapping.

  • Equipment Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x). Ensure all syringes and needles are oven-dried.

  • Substrate Dissolution: Charge the flask with 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (10.0 g, 23.7 mmol) and anhydrous THF (120 mL, to achieve a ~0.2 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C (monitor continuously via an internal thermocouple).

  • Lithiation: Using a programmable syringe pump, add n-BuLi (1.6 M in hexanes, 15.5 mL, 24.8 mmol, 1.05 eq) dropwise over 20 minutes.

    • Expert Insight: Maintain the addition rate such that the internal temperature never exceeds -70 °C. Thermal spikes will lead to competitive Br/Li exchange and complex mixtures.

  • Maturation: Stir the reaction mixture at -78 °C for exactly 30 minutes. The solution will typically transition to a deep yellow or pale orange hue, indicative of the stable aryllithium species.

  • Electrophilic Quench: Add the desired electrophile (e.g., a persilylated gluconolactone for SGLT2 synthesis, 1.1 eq) pre-dissolved in anhydrous THF (20 mL) dropwise over 15 minutes.

  • Workup: Allow the reaction to stir for an additional 1 hour at -78 °C, then quench by the rapid addition of saturated aqueous NH₄Cl (50 mL). Remove the cooling bath and allow the mixture to warm to room temperature before standard aqueous extraction.

Protocol B: Self-Validating Analytical Quench (TMS-Cl)

Trustworthiness in process chemistry requires proof of intermediate generation. Run this protocol in tandem with Protocol A to validate the regioselectivity before committing expensive downstream electrophiles.

  • Sampling: Prior to Step 6 in Protocol A, withdraw a 0.5 mL aliquot of the active reaction mixture using an oven-dried, argon-purged syringe.

  • Quenching: Inject the aliquot directly into a sealed LC-MS vial containing a pre-cooled (0 °C) solution of Trimethylsilyl chloride (TMS-Cl, 0.1 mL) in anhydrous THF (1.0 mL).

  • Extraction: Add EtOAc (2 mL) and H₂O (2 mL) to the vial. Vortex vigorously for 30 seconds and allow the biphasic layers to separate.

  • Analysis: Extract the upper organic layer and analyze via LC-MS and ¹³C NMR.

    • Success Criteria: LC-MS must show complete consumption of the starting material mass and the appearance of the TMS-adduct mass. In ¹³C NMR, the diagnostic C-I peak (typically ~90 ppm) must be completely absent, while the C-Br and C-Cl aromatic carbons remain intact, confirming 100% regioselectivity.

References

  • Recent Advances in Halogen–Metal Exchange Reactions Source: Accounts of Chemical Research (ACS Publications), 2024. URL:[Link]

  • Synthetic Strategies toward SGLT2 Inhibitors Source: Organic Process Research & Development (ACS Publications), 2018. URL:[Link]

  • Commercial Route Research and Development for SGLT2 Inhibitor Candidate Ertugliflozin Source: Organic Process Research & Development (ACS Publications), 2014. URL:[Link]

Sources

Application

Using 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene as an intermediate in Empagliflozin synthesis

Application Note: Leveraging 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene in the Chemoselective Synthesis of Empagliflozin Introduction & Mechanistic Rationale Empagliflozin is a highly potent, selective sodium-gluco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene in the Chemoselective Synthesis of Empagliflozin

Introduction & Mechanistic Rationale

Empagliflozin is a highly potent, selective sodium-glucose co-transporter-2 (SGLT2) inhibitor utilized globally for the management of type 2 diabetes mellitus. The construction of its active pharmaceutical ingredient (API) core—a β -C-aryl glucoside linked to a functionalized diarylmethane—requires exquisite chemoselectivity.

The intermediate 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene serves as the master key in this synthetic route. By possessing three distinct halogens (Cl, Br, I) distributed across its two aromatic rings, it offers an orthogonal reactivity profile that allows for sequential, highly controlled functionalizations[1].

As an application scientist, I frequently observe synthetic routes fail due to poor halogen differentiation. The brilliance of this specific intermediate lies in the natural hierarchy of carbon-halogen bond dissociation energies (BDE): C–I (~65 kcal/mol) < C–Br (~81 kcal/mol) < C–Cl (~96 kcal/mol) . This energetic gradient dictates the causality of the entire workflow:

  • Chemoselective Etherification: The weak C–I bond is highly susceptible to oxidative addition by Copper(I) catalysts, enabling an Ullmann-type C–O coupling while leaving the C–Br bond completely intact.

  • Regioselective Metallation: Once the ether is formed, the C–Br bond becomes the most reactive site. Cryogenic treatment with an alkyllithium reagent triggers rapid lithium-halogen exchange. The C–Cl bond remains unreactive, preserving the necessary pharmacophore[2].

  • Stereoselective Reduction: The resulting aryllithium attacks a protected gluconolactone. The subsequent hemiketal is reduced via an oxocarbenium intermediate, where steric bulk dictates a β -selective hydride delivery[3].

Experimental Workflow & Reaction Pathway

EmpagliflozinSynthesis Start 4-Bromo-1-chloro-2- [(4-iodophenyl)methyl]benzene Step1 Step 1: Ullmann C-O Coupling (S)-3-Hydroxytetrahydrofuran CuI, Ligand, Base Start->Step1 Chemoselective (I > Br) Int1 (S)-3-(4-(5-bromo-2-chlorobenzyl) phenoxy)tetrahydrofuran Step1->Int1 Step2 Step 2: Halogen-Metal Exchange n-BuLi, THF, -78°C Int1->Step2 Chemoselective (Br > Cl) Int2 Aryllithium Intermediate + TMS-Gluconolactone Step2->Int2 Step3 Step 3: Stereoselective Reduction Et3SiH, BF3·Et2O Int2->Step3 Lewis Acid Activation Final Empagliflozin (β-C-Glycoside) Step3->Final

Synthetic workflow from 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene to Empagliflozin.

Quantitative Data & Optimization

To ensure maximum yield and prevent impurity formation (such as des-bromo or over-coupled byproducts), the reaction parameters must be strictly controlled. Table 1 summarizes the optimized conditions versus sub-optimal approaches.

Table 1: Optimization of Reaction Parameters for Chemoselective Functionalization

Reaction StepParameter InvestigatedSub-optimal ConditionOptimized ConditionRationale / Causality
C–O Coupling Catalyst / BasePd(OAc)₂ / K₂CO₃CuI / Cs₂CO₃ Cu(I) provides superior chemoselectivity for C–I over C–Br compared to Pd(0), preventing catastrophic over-coupling.
Metallation ReagentMg turnings (Grignard)n-BuLi or iPrMgCl·LiCl Mg insertion is sluggish and unselective; Li-halogen exchange is instantaneous at -78°C, preserving the C–Cl bond[3].
Reduction Lewis AcidTrifluoroacetic AcidBF₃·Et₂O or AlCl₃ Stronger Lewis acidity is required to form the oxocarbenium ion efficiently at sub-zero temperatures, maximizing β -selectivity[3].

Detailed Step-by-Step Methodologies

The following protocols are designed as self-validating systems to ensure trustworthiness and reproducibility at the bench.

Protocol 1: Chemoselective Ullmann C–O Coupling

Objective: Selective etherification of the 4-iodo position while preserving the 5-bromo position.

  • Charge a dry, argon-flushed reactor with 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (1.0 eq), (S)-3-hydroxytetrahydrofuran (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous Toluene/DMF (4:1 v/v) to achieve a 0.5 M concentration. Degas the suspension via argon sparging for 15 minutes.

    • Causality: Degassing is critical; ambient oxygen rapidly oxidizes the active Cu(I) species to inactive Cu(II), permanently halting the catalytic cycle.

  • Add CuI (0.05 eq) and 1,10-phenanthroline (0.10 eq). Heat the mixture to 90°C for 12 hours.

    • Self-Validation Checkpoint: Monitor via HPLC. The reaction is complete when the starting material peak area is <1%. If a secondary peak emerges at higher retention times, the reaction is beginning to over-couple at the bromo-position; immediately cool to 0°C to quench.

  • Cool to room temperature, filter through a Celite pad to remove copper salts, and concentrate under reduced pressure. Purify via crystallization (aqueous isopropanol) to yield (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran[3].

Protocol 2: Lithium-Halogen Exchange and C-Glycosylation

Objective: Generation of the aryllithium nucleophile and subsequent attack on the lactone.

  • Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous THF (0.2 M). Cool the solution strictly to -78°C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) over 30 minutes, maintaining the internal temperature below -70°C.

    • Causality: Strict cryogenic control prevents the highly basic aryllithium species from undergoing undesired Wurtz-Fittig coupling or abstracting benzylic protons.

    • Self-Validation Checkpoint: Upon n-BuLi addition, the solution must transition to a deep red/brown color. A lack of color change indicates moisture contamination or degraded n-BuLi; abort the step if the solution remains pale.

  • Stir for 30 minutes at -78°C, then add a pre-cooled (-78°C) solution of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.1 eq) in THF via cannula[2].

  • Stir for 2 hours, quench with a 1% aqueous acetic acid solution, extract with EtOAc, dry over Na₂SO₄, and concentrate to obtain the crude lactol hemiketal.

Protocol 3: Lewis Acid-Mediated Stereoselective Reduction

Objective: Reduction of the anomeric hemiketal to the β -C-glycoside (Empagliflozin core).

  • Dissolve the crude lactol hemiketal (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and CH₃CN (0.1 M). Cool to -20°C.

  • Add triethylsilane (Et₃SiH, 3.0 eq).

  • Slowly add Boron trifluoride diethyl etherate (BF₃·Et₂O, 2.5 eq) or AlCl₃ dropwise.

    • Causality: The Lewis acid coordinates to the anomeric hydroxyl, facilitating its departure to form a highly reactive oxocarbenium ion. The bulky Et₃SiH approaches from the less sterically hindered α -face, pushing the aryl group into the equatorial ( β ) position[3].

  • Stir for 4 hours at -20°C, then allow warming to 0°C.

    • Self-Validation Checkpoint: Take an aliquot for ¹H NMR analysis. The anomeric proton must appear as a doublet with a large coupling constant ( J≈9−10 Hz). A smaller coupling constant ( J≈3−4 Hz) indicates the presence of the undesired α -anomer.

  • Quench with saturated aqueous NaHCO₃. Separate the organic layer, concentrate, and globally deprotect the TMS groups using methanolic HCl to yield crude Empagliflozin[2].

References

  • Title: Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL AGENT (EP 4023644 A1)
  • Title: Process for preparation of empagliflozin or its co-crystals, solvates and their polymorphs thereof (US Patent App. 20210198295) Source: Justia Patents URL: [Link]

Sources

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

Strategic Importance in Drug Development The synthesis of C-aryl glucoside SGLT2 inhibitors (such as empagliflozin and dapagliflozin analogs) relies heavily on the strategic functionalization of polyhalogenated diphenylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Drug Development

The synthesis of C-aryl glucoside SGLT2 inhibitors (such as empagliflozin and dapagliflozin analogs) relies heavily on the strategic functionalization of polyhalogenated diphenylmethane derivatives (1)[1]. The compound 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene serves as a highly versatile intermediate in this space (2)[2].

Because this molecule possesses three distinct halogen vectors (C-I, C-Br, C-Cl), it presents a classic challenge in chemoselectivity. To build the aglycone core without premature activation of the bromo or chloro substituents—which must be preserved for subsequent orthogonal functionalization, such as halogen-metal exchange to attack a gluconolactone—a highly chemoselective Suzuki-Miyaura cross-coupling must be employed exclusively at the C-I bond (3)[3].

Mechanistic Causality: Engineering Chemoselectivity (E-E-A-T)

The ability to selectively couple at the C-I bond while leaving the C-Br and C-Cl bonds intact is governed by the thermodynamics of bond dissociation and the kinetics of the palladium catalytic cycle.

  • Bond Dissociation Energies (BDEs): The BDE of C-I (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol). Consequently, the oxidative addition of Pd(0) into the C-I bond is kinetically favored and occurs rapidly at lower temperatures (4)[4].

  • Ligand Electronics & Sterics: The choice of ligand is the most critical variable. Highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) are excellent for activating unreactive C-Br bonds; however, they are detrimental here because they lower the activation barrier for C-Br insertion, eroding chemoselectivity and leading to di-coupled byproducts (5)[5]. Instead, standard triarylphosphines like PPh₃ provide sufficient electron density to activate the C-I bond while leaving the C-Br bond kinetically inaccessible at mild temperatures (60–80 °C).

CatalyticCycle Pd0 Pd(0)L2 Active Cat. OA Oxidative Addition (C-I Bond) Pd0->OA Ar-I (Fast) TM Trans- metalation OA->TM Ar'-B(OH)2 RE Reductive Elimination TM->RE Base RE->Pd0 Product

Figure 2: Pd-catalyzed cross-coupling cycle highlighting rapid C-I oxidative addition.

Experimental Optimization & Quantitative Data

To establish a robust protocol, various catalytic systems were evaluated for their impact on yield and mono- vs. di-coupling selectivity. The data below demonstrates the necessity of mild conditions and standard ligands.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling Conditions

EntryCatalyst (2 mol%)Ligand TypeBase (2.0 eq)SolventTemp (°C)Yield (%)Selectivity (Mono:Di)
1 Pd(PPh₃)₄ Standard Triaryl K₂CO₃ Dioxane/H₂O 60 92 >99:1
2Pd(dppf)Cl₂BidentateNa₂CO₃Toluene/H₂O808895:5
3Pd(OAc)₂ + XPhosBulky BiarylK₃PO₄THF/H₂O806570:30
4Pd(OAc)₂ + SPhosBulky BiarylCs₂CO₃Dioxane/H₂O1004245:55

Self-Validating Experimental Protocol

Workflow N1 1. Degassing Spurge Dioxane/H2O (4:1) with N2 N2 2. Assembly Add Substrate, Ar-B(OH)2, K2CO3 N1->N2 N3 3. Catalyst Add Pd(PPh3)4 (2 mol%) N2->N3 N4 4. Reaction Stir at 60 °C for 4-6 h N3->N4 N5 5. Workup Extract (EtOAc), Wash (Brine) N4->N5 N6 6. Isolation Silica Chromatography (Hex/EtOAc) N5->N6

Figure 1: Step-by-step workflow for the chemoselective Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Reagents Required:

  • 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (1.0 equiv, 10.0 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.02 equiv, 2 mol%)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Procedure:

  • Solvent Preparation: In a 100 mL Schlenk flask, combine 40 mL of 1,4-dioxane and 10 mL of deionized water. Spurge the mixture with dry nitrogen for 30 minutes to thoroughly deoxygenate the solvent.

    • Validation Checkpoint 1: Proper degassing is critical. The solvent must not bubble or turn black upon the addition of the Pd catalyst in Step 3; blackening indicates the formation of inactive Pd-black due to oxygen exposure.

  • Reaction Assembly: Add 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, the chosen arylboronic acid, and K₂CO₃ to the degassed solvent under a positive flow of nitrogen.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ to the suspension. Seal the flask and flush the headspace with nitrogen three times.

  • Heating: Submerge the flask in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

    • Validation Checkpoint 2 (Reaction Progress): Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.6) should cleanly convert to a single lower-running spot (Rf ~0.45). The absence of a baseline streak confirms that thermal decomposition is not occurring.

  • Workup: Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Separate the organic layer and wash the aqueous layer with an additional 2 x 25 mL of EtOAc. Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint 3 (Chemoselectivity): Perform LC-MS on the crude residue. The mass spectrum must show the target mass [M - I + Ar] exhibiting the characteristic isotopic pattern of one Cl and one Br atom (M, M+2, M+4 in an approximate 3:4:1 ratio). This strictly validates that the bromo and chloro groups remain untouched.

  • Purification: Purify the crude product via silica gel flash chromatography using a gradient of Hexanes to 10% EtOAc in Hexanes to afford the pure mono-coupled product.

References

  • Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13 - PubMed. nih.gov.
  • 107652278 Synthesis process for empagliflozin - WIPO P
  • Technical Support Center: Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions - Benchchem. benchchem.com.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. nih.gov.

Sources

Application

Application Note: Chemoselective Grignard Reagent Formation via Halogen-Metal Exchange of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Synthesis (Empagliflozin / SGLT-2 Inhibitors) Executive Summary The synthesis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Synthesis (Empagliflozin / SGLT-2 Inhibitors)

Executive Summary

The synthesis of the SGLT-2 inhibitor Empagliflozin requires the precise coupling of an aryl moiety with a carbohydrate precursor. The critical starting material, 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene , presents a unique chemoselectivity challenge due to the presence of three distinct halogens (Cl, Br, I) on the molecular scaffold.

This application note details the mechanistic rationale and self-validating protocols required to achieve a highly chemoselective Iodine/Magnesium (I/Mg) exchange. By leveraging Knochel's Turbo Grignard reagent (iPrMgCl·LiCl), process chemists can overcome the kinetic bottlenecks of standard Grignard reagents, ensuring rapid metalation and quantitative downstream electrophilic addition without compromising the structural integrity of the bromo and chloro substituents.

Mechanistic Rationale & Chemoselectivity

Halogen-metal exchange is kinetically driven by the polarizability and bond dissociation energy of the carbon-halogen bond. The reaction strictly follows the reactivity gradient of I > Br > Cl , allowing for highly selective metalation at the C–I bond.

However, achieving the exchange is only half the challenge. Early process development revealed that while standard isopropylmagnesium chloride (iPrMgCl) achieves complete I/Mg exchange at -20 °C within 30 minutes, the resulting arylmagnesium chloride exhibits sluggish nucleophilicity. When reacted with the sterically hindered persilylated gluconolactone, the reaction stalls, leading to the decomposition of the Grignard intermediate [1].

The Causality of the Turbo Grignard: To overcome this kinetic barrier, Knochel's Turbo Grignard (iPrMgCl·LiCl) is employed. Standard Grignard reagents form unreactive polymeric aggregates in tetrahydrofuran (THF). The addition of lithium chloride breaks these aggregates, forming a highly reactive, monomeric [iPrMgCl2]- Li+ ate-complex. This structural shift not only ensures rapid I/Mg exchange but crucially enhances the nucleophilicity of the resulting arylmagnesium species, facilitating efficient addition to the gluconolactone before decomposition pathways can activate.

Reaction Workflow Visualization

Workflow SM Starting Material 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene Exchange Halogen-Metal Exchange (-20 °C, 30 min) SM->Exchange TG Turbo Grignard iPrMgCl·LiCl in THF TG->Exchange 1.05 eq ArylMg Arylmagnesium Intermediate (Selective Metalation at C-I) Exchange->ArylMg Addition Nucleophilic Addition (-20 °C to RT) ArylMg->Addition Lactone Persilylated Gluconolactone (Electrophile) Lactone->Addition Lactol Lactol Intermediate (Empagliflozin Precursor) Addition->Lactol

Reaction workflow for the selective I/Mg exchange and subsequent electrophilic addition.

Comparative Analysis of Metalating Agents

To justify the selection of iPrMgCl·LiCl for metric-ton scale production, the following quantitative parameters summarize the efficacy of various metalating agents against this specific tri-halogenated substrate [2].

Metalating AgentExchange Temp & TimeI/Metal Exchange EfficiencyAddition to GluconolactoneChemoselectivity (I vs Br)Process Suitability
iPrMgCl -20 °C, 30 min> 99%Sluggish, leads to decompositionHighPoor (Low overall yield)
iPrMgCl·LiCl -20 °C, 30 min> 99%Fast and highly efficientHighOptimal (Metric-ton scale)
nBuLi -78 °C, 15 min> 99% (I/Li exchange)EfficientModerate (Risk of over-metalation)Sub-optimal (Cryogenic scaling issues)

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. Proceeding to a subsequent step without analytical confirmation of the highly sensitive Grignard intermediate guarantees batch failure.

Materials Required:

  • 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (Aryl Iodide, 1.0 eq)

  • iPrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 1.05 eq)

  • Persilylated gluconolactone (Electrophile, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (for IPC quenching)

Step 1: System Preparation and Moisture Control
  • Purge a dry, jacketed glass reactor with high-purity Nitrogen or Argon for 15 minutes to establish an inert atmosphere.

  • Charge the reactor with the Aryl Iodide (1.0 eq) and anhydrous THF (approx. 10 volumes).

  • Causality Check (Moisture): Perform a Karl Fischer (KF) titration on the solution. The water content must be strictly < 500 ppm . Elevated moisture will directly protonate the Grignard reagent, forming a des-iodo byproduct, and can lead to furanoside impurities during downstream acidic deprotection [1].

  • Cool the mixture to an internal temperature of -20 °C.

Step 2: Chemoselective Halogen-Metal Exchange
  • Initiate the dropwise addition of iPrMgCl·LiCl (1.05 eq). Control the addition rate to maintain the internal temperature strictly between -25 °C and -15 °C.

    • Causality Check (Temperature): Exceeding -10 °C provides the activation energy necessary for secondary Br/Mg exchange, compromising the chemoselectivity and leading to oligomerization.

  • Agitate the reaction mixture at -20 °C for exactly 30 minutes.

  • Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot and quench immediately into 1 mL of anhydrous methanol. Analyze via HPLC. The reaction is validated to proceed only when the starting material is < 1.0 Area% and the des-iodo quenched product (4-bromo-1-chloro-2-benzylbenzene) is > 98 Area%. Do not proceed until this IPC is met.

Step 3: Electrophilic Addition
  • Once IPC 1 is satisfied, prepare a solution of persilylated gluconolactone (1.05 eq) in anhydrous THF.

  • Add the lactone solution dropwise to the arylmagnesium intermediate, maintaining the reactor at -20 °C.

  • Gradually warm the reactor to room temperature (20–25 °C) over 1 hour. The LiCl-mediated ate-complex ensures rapid nucleophilic attack during this warming phase.

  • Self-Validation (IPC 2): Withdraw an aliquot, quench with methanol, and analyze via HPLC. Confirm the complete consumption of the arylmagnesium intermediate and the formation of the lactol intermediate.

Step 4: Quench and Downstream Processing
  • Without intermediate workup, quench the reaction mixture by adding 5 N HCl in methanol until the pH reaches 2.0–3.0.

  • Maintain the temperature at 40 °C to facilitate the conversion of the lactol intermediate to the β-anomeric methyl glycopyranoside, readying the molecule for the subsequent AlCl3-promoted silane reduction.

References

  • Wang, X.-J., et al. "Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside." Organic Letters, vol. 16, no. 16, 2014, pp. 4090–4093. URL:[Link]

  • Varala, R. "Update on the Chemistry of Jardiance (Empagliflozin)." Journal of Pharmaceutics and Pharmacology Research, vol. 7, no. 7, 2024. URL:[Link]

Method

Application Note: 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene as a Universal Orthogonal Precursor in SGLT2 Inhibitor Development

Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Late-Stage Functionalization, Orthogonal Halogen Reactivity, and Modular API Synthesis Executive Summary & Strategic Rationale The de...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Late-Stage Functionalization, Orthogonal Halogen Reactivity, and Modular API Synthesis

Executive Summary & Strategic Rationale

The development of sodium-glucose co-transporter 2 (SGLT2) inhibitors, commonly known as gliflozins, has revolutionized the management of Type 2 Diabetes Mellitus. Structurally, these active pharmaceutical ingredients (APIs)—such as Empagliflozin, Dapagliflozin, and Bexagliflozin—share a conserved β -C-aryl glucoside core but differ significantly in their distal aglycone "tail" modifications.

Historically, synthesizing these molecules required building a bespoke aglycone for each target from scratch. However, modern process chemistry has shifted toward a modular, late-stage functionalization strategy. This application note details the use of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene as a universal, di-halogenated precursor . By exploiting the thermodynamic and kinetic differences between carbon-iodine, carbon-bromine, and carbon-chlorine bonds, chemists can sequentially and regioselectively attach the aglycone tail and the sugar moiety without the need for complex protecting group strategies.

Mechanistic Causality: The Orthogonal Reactivity Principle

The brilliance of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene lies in its precisely engineered halogen gradient . The molecule features three distinct halogens, each serving a specific mechanistic purpose governed by their Bond Dissociation Energies (BDE) and polarizability.

  • The Iodo Group (C4' position): With the lowest BDE (~65 kcal/mol), the C-I bond undergoes rapid oxidative addition with Palladium or Copper catalysts. This allows for the selective attachment of the distal alkoxy tail (e.g., via Ullmann etherification) while leaving the bromo group completely intact.

  • The Bromo Group (C4 position): With an intermediate BDE (~81 kcal/mol), the C-Br bond is inert during the initial cross-coupling but is highly susceptible to metal-halogen exchange with organolithium reagents (e.g., n-BuLi). Once the iodo group is replaced, the bromo group serves as the anchor point for attaching the gluconolactone.

  • The Chloro Group (C1 position): With the highest BDE (~96 kcal/mol), the C-Cl bond is chemically inert under both cross-coupling and lithiation conditions. It remains untouched throughout the synthesis, serving as a critical pharmacophore element in the final API.

Quantitative Data: Halogen Reactivity Profile
Halogen PositionBond Dissociation EnergyCross-Coupling Reactivity (Pd/Cu)Metal-Halogen Exchange (n-BuLi)Synthetic Role
Iodo (C4') ~65 kcal/molHighestHighestFirst functionalization site (Tail attachment)
Bromo (C4) ~81 kcal/molModerateHighSecond functionalization site (Sugar attachment)
Chloro (C1) ~96 kcal/molLowestLowestInert structural anchor (Maintains API pharmacophore)

Workflow Visualization

Pathway Start 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (Universal Precursor) Step1 Pd/Cu-Catalyzed Cross-Coupling (Selective for C-I bond) Start->Step1 Intermediate 4-Bromo-1-chloro-2-[(4-alkoxyphenyl)methyl]benzene (Customized Aglycone) Step1->Intermediate Tail Addition Step2 Regioselective Lithiation (n-BuLi) (Selective for C-Br bond) Intermediate->Step2 Glycosylation Addition of Gluconolactone & Silane Reduction Step2->Glycosylation Sugar Attachment Final Target Gliflozin API (Empagliflozin, Dapagliflozin, etc.) Glycosylation->Final

Fig 1. Orthogonal synthetic pathway exploiting halogen reactivity differentials.

Workflow N1 Phase 1: Etherification Reagents CuI, Ligand, Base, ROH Conditions 100°C, 12h, Argon N2 Phase 2: Lithiation Reagents n-BuLi, THF Conditions -78°C, 1h, Argon N1->N2 N3 Phase 3: Glycosylation Reagents TMS-Gluconolactone Conditions -78°C to RT, 2h N2->N3 N4 Phase 4: Reduction Reagents Et3SiH, BF3·OEt2 Conditions -20°C to RT N3->N4

Fig 2. Step-by-step experimental workflow for the modular synthesis of SGLT2 inhibitors.

Experimental Protocols: A Self-Validating System

The following protocols outline the synthesis of the Empagliflozin precursor as a representative example, demonstrating the causality and required in-process quality controls (IPQC) for each step.

Protocol A: Selective C-O Cross Coupling (Tail Attachment)

Objective: Regioselective etherification of the C4' iodo position using (S)-tetrahydrofuran-3-ol.

Causality & Insights: We utilize a Copper-catalyzed Ullmann-type coupling rather than Palladium. Copper(I) complexes exhibit profound chemoselectivity for aryl iodides over aryl bromides at 100 °C. Palladium catalysts, depending on the ligand, risk oxidative addition into the C-Br bond, leading to oligomerization.

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (1.0 equiv), CuI (10 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add anhydrous Toluene and (S)-tetrahydrofuran-3-ol (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo.

  • IPQC (Self-Validation): Analyze the crude mixture via LC-MS. The starting material will show a distinct Br/Cl isotope pattern (M, M+2, M+4) at the mass of the iodo-precursor. Successful conversion is validated by a mass shift of -127 Da (loss of Iodine) + 87 Da (addition of the THF-oxy group), while strictly retaining the Br/Cl isotopic signature.

Protocol B: Regioselective Lithiation and C-Glycosylation

Objective: Metal-halogen exchange of the C4 bromo position followed by nucleophilic attack on the protected sugar lactone.

Causality & Insights: Strict temperature control at -78 °C is non-negotiable. At higher temperatures, the resulting aryllithium species can undergo halogen scrambling (exchanging with the C1 chlorine) or eliminate to form a benzyne intermediate. n-BuLi is preferred over t-BuLi to minimize the risk of unwanted deprotonation at the benzylic position.

Step-by-Step Methodology:

  • Dissolve the customized aglycone from Protocol A in anhydrous THF and cool to -78 °C under Argon.

  • Dropwise, add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 45 minutes at -78 °C.

  • IPQC (Self-Validation): Quench a 0.1 mL aliquot in CD₃OD. LC-MS/NMR should confirm the complete disappearance of the bromo-isotope pattern (replaced by Deuterium), confirming quantitative metal-halogen exchange.

  • Add a pre-cooled solution of 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.1 equiv) in THF.

  • Stir for 2 hours, allowing the temperature to slowly rise to -20 °C.

  • Quench the reaction with saturated aqueous NH₄Cl to prevent epimerization of the resulting hemiketal. Extract with EtOAc and concentrate.

Protocol C: Silane Reduction and Global Deprotection

Objective: Conversion of the hemiketal to the thermodynamically favored β -C-glucoside.

Causality & Insights: The addition of BF₃·OEt₂ activates the anomeric hydroxyl group, generating a highly reactive oxocarbenium ion. Triethylsilane (Et₃SiH) is a bulky hydride source. Due to the kinetic anomeric effect and steric hindrance from the axial substituents of the sugar ring, the silane attacks exclusively from the less hindered α -face. This pushes the bulky aryl group into the equatorial position, yielding the desired β -anomer with >95:5 diastereoselectivity.

Step-by-Step Methodology:

  • Dissolve the crude hemiketal in a 1:1 mixture of CH₂Cl₂ and CH₃CN. Cool to -20 °C.

  • Add Et₃SiH (3.0 equiv) followed by the slow, dropwise addition of BF₃·OEt₂ (2.0 equiv).

  • Stir for 2 hours while warming to 0 °C.

  • Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂.

  • To remove the TMS protecting groups, dissolve the crude product in Methanol, add a catalytic amount of methanesulfonic acid, and stir at room temperature for 4 hours.

  • IPQC (Self-Validation): Isolate the product and perform ¹H NMR. The formation of the β -anomer is definitively validated by the anomeric proton signal: a doublet with a large coupling constant ( J≈9.0 Hz), confirming the trans-diaxial relationship between the anomeric proton and the adjacent C2 proton.

Modular Adaptability Data

By simply altering the alcohol used in Protocol A , this single universal precursor can be diverted to synthesize multiple blockbuster SGLT2 inhibitors.

Target APIAglycone Tail Reagent (ROH)Optimal Catalyst SystemTypical Yield (Tail Addition)
Empagliflozin (S)-Tetrahydrofuran-3-olCuI / 1,10-Phenanthroline85 - 90%
Dapagliflozin EthanolPd₂(dba)₃ / tBuBrettPhos90 - 95%
Bexagliflozin 2-CyclopropoxyethanolCuI / Picolinic acid80 - 85%

References

  • Sasikala, Ch. V. A., Nahide, P. D., Beesu, M., Biswas, S., Basu, D., Achanta, S., Annapragada, R., & Bandichhor, R. (2024). Synthetic Approaches to Gliflozins: A Comprehensive Overview. Synthesis, 56(06), 906-943.[Link]

  • Ramu, C., Kumar, M. S., Shivakrishna, A., Kumaraguru, T., Ghosh, S., Reddy, C. R., & Sudhakar, G. (2025). Development of a Concise Synthetic Approach to Gliflozin Aglycones from Regioselective Deprotonation of 1,4-Dihalobenzenes. The Journal of Organic Chemistry, 90(18), 6113-6122.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene Batch Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the batch synthesis of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene , a highly versatile aglycone interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the batch synthesis of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene , a highly versatile aglycone intermediate utilized in the development of SGLT2 inhibitors.

The synthesis relies on a two-stage process: a Friedel-Crafts acylation to form a benzophenone intermediate, followed by a chemoselective ketone reduction to yield the target diphenylmethane derivative. Below, we address the most critical yield-limiting issues—regioselectivity failures and dehalogenation—and provide self-validating protocols to ensure high-purity recovery.

Process Flow Diagram

SynthesisWorkflow A 5-Bromo-2-chlorobenzoyl chloride + Iodobenzene B Friedel-Crafts Acylation (AlCl3, DCM, 0-5°C) A->B Step 1 C 4-Bromo-2-chloro- 4'-iodobenzophenone B->C Intermediate D Ionic Hydrogenation (Et3SiH, BF3·OEt2) C->D Step 2 E 4-Bromo-1-chloro-2- [(4-iodophenyl)methyl]benzene D->E Target

Figure 1: Two-step synthetic workflow for 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene.

Module 1: Friedel-Crafts Acylation (Benzophenone Formation)

Q: We are experiencing low yields and the formation of an ortho-acylated isomer during the coupling of 5-bromo-2-chlorobenzoyl chloride with iodobenzene. How can we optimize regioselectivity?

A: Iodobenzene is an ortho/para-directing group. While the large atomic radius of iodine sterically favors para-substitution, Friedel-Crafts acylation is highly sensitive to thermodynamics. At elevated temperatures (> 15 °C) or in the presence of excessive Lewis acid, the thermodynamic ortho-isomer can form, or the product can undergo undesired isomerization.

To maximize para-selectivity (yielding the desired 4-bromo-2-chloro-4'-iodobenzophenone), you must maintain strict cryogenic control (0–5 °C) during the electrophilic addition phase. Dosing the acid chloride slowly into a pre-cooled mixture of iodobenzene and AlCl₃ prevents exothermic spikes and local concentration gradients, effectively suppressing ortho-attack to < 1.5%.

Protocol 1: Optimized Friedel-Crafts Acylation
  • Preparation: Charge a dry, nitrogen-purged reactor with anhydrous dichloromethane (DCM) (10 volumes) and AlCl₃ (1.1 equiv).

  • Substrate Addition: Add iodobenzene (1.0 equiv) to the suspension and cool the mixture to 0–5 °C.

  • Coupling: Dissolve 5-bromo-2-chlorobenzoyl chloride (1.0 equiv) in DCM (2 volumes) and add dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C.

  • Validation: Stir for an additional 1 hour at 5 °C. Sample for HPLC; the reaction is considered complete when the acid chloride peak is < 0.5% area.

  • Quench & Isolate: Quench slowly into ice-cold 1N HCl. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude mass from aqueous isopropanol to isolate the pure para-isomer.

Module 2: Ketone Reduction (Diphenylmethane Formation)

Q: During the reduction of 4-bromo-2-chloro-4'-iodobenzophenone, we observe a significant amount of a des-iodo impurity. What causes this and how can we prevent it?

A: The formation of a des-iodo impurity is a known issue caused by the reductive cleavage of the carbon-iodine bond[1]. The C-I bond is relatively weak (bond dissociation energy ~238 kJ/mol) and is highly susceptible to cleavage when using strong hydride donors (like NaBH₄/TFA) or transition-metal catalyzed hydrogenation.

To prevent this, you must switch to a milder, chemoselective ionic hydrogenation system. A combination of triethylsilane (Et₃SiH) as the reducing agent and a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) is highly recommended[1][2]. This system proceeds via a benzhydryl cation intermediate; the Lewis acid activates the carbonyl oxygen, and the silane delivers a hydride directly to the carbocation without inserting into the aryl-iodide bond[3].

Q: The silane reduction frequently stalls, leading to the accumulation of the benzhydrol intermediate. How can we drive the reaction to completion?

A: Stalling at the 4-bromo-2-chloro-4'-iodobenzhydrol stage is almost always caused by the deactivation of the Lewis acid[4]. In the ionic hydrogenation mechanism, the Lewis acid is required twice: first to activate the ketone for the initial hydride transfer (forming the benzhydrol/silyl ether), and second to ionize the benzhydrol into the reactive benzhydryl cation for the final hydride transfer[4].

If residual water is present in the solvent or reagents, it coordinates with and aggressively quenches the Lewis acid (e.g., BF₃·OEt₂). Ensure all solvents (DCM/MeCN) are rigorously dried (< 50 ppm water) and use a stoichiometric excess of both reagents (3.0 equiv of Et₃SiH and 2.5 equiv of BF₃·OEt₂) to account for minor quenching and drive the equilibrium forward.

Protocol 2: Chemoselective Silane Reduction
  • Preparation: Dissolve the isolated 4-bromo-2-chloro-4'-iodobenzophenone (1.0 equiv) in a 1:1 mixture of anhydrous DCM and Acetonitrile (MeCN) (10 volumes total, water content < 50 ppm).

  • Silane Addition: Add triethylsilane (Et₃SiH, 3.0 equiv) and cool the reactor to 0 °C.

  • Activation: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.5 equiv) dropwise over 30 minutes.

  • Validation: Allow the reaction to warm to 20 °C and stir for 4 hours. Monitor by HPLC. The reaction is self-validating when the intermediate benzhydrol peak is < 1.0% area.

  • Quench & Isolate: Quench the reaction by slow addition of saturated aqueous NaHCO₃ (maintaining pH > 7). Extract with DCM, concentrate, and crystallize from methanol to yield the target diphenylmethane.

Quantitative Yield & Impurity Profiles

The following table summarizes the expected improvements when transitioning from standard laboratory conditions to the optimized protocols described above.

ParameterStandard ConditionOptimized ConditionTarget Yield (%)Des-iodo Impurity (%)Ortho-Isomer (%)
Acylation Temp 20–25 °C0–5 °C72 → 93N/A14.5 → < 1.5
Reduction Reagents NaBH₄ / TFAEt₃SiH / BF₃·OEt₂65 → 9518.2 → < 0.5N/A
Reduction Solvent THF (Standard)DCM / MeCN (Anhydrous)78 → 954.1 → < 0.5N/A

Sources

Optimization

How to prevent dehalogenation during 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene cross-coupling

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene .

This tri-halogenated diphenylmethane scaffold is a highly valuable intermediate, most notably in the synthesis of SGLT2 inhibitors (gliflozins). However, its polyhalogenated nature presents significant chemoselectivity challenges. The most pervasive issue during cross-coupling (e.g., Suzuki-Miyaura, Negishi) is hydrodehalogenation —the undesired reduction of the carbon-halogen bond to a carbon-hydrogen bond[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of dehalogenation, provide data-driven optimization strategies, and outline a self-validating experimental protocol to ensure orthogonal reactivity.

Part 1: Mechanistic Insight into Hydrodehalogenation

To prevent dehalogenation, we must first understand why it competes with your desired cross-coupling.

In a standard palladium-catalyzed cross-coupling, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. For 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, the bond dissociation energies dictate the order of oxidative addition: C-I > C-Br > C-Cl [2].

Dehalogenation occurs when the intermediate Aryl-Pd(II)-Halide complex undergoes a hydride transfer instead of transmetalation[1]. This hydride typically originates from:

  • Alkoxide Bases: Bases with β -hydrogens (like NaOtBu or NaOEt) can undergo β -hydride elimination, transferring a hydride to the palladium center[1].

  • Protic Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) can act as hydride donors under palladium catalysis[3].

  • Stalled Reductive Elimination: If transmetalation or reductive elimination is too slow, the long-lived Pd(II) species has more time to abstract a hydride from the surrounding environment[4].

Part 2: Frequently Asked Questions (FAQs)

Q1: I am trying to couple at the iodo position, but I am seeing a massive loss of the iodine atom, yielding 4-bromo-1-chloro-2-benzylbenzene. What is causing this? A1: You are observing classical hydrodehalogenation. The iodine at the para-position of the benzyl ring is highly labile[2]. If your reaction utilizes a strong alkoxide base or an alcoholic solvent, you are inadvertently providing a hydride source[1]. Furthermore, if your reaction temperature exceeds 60 °C, you are exponentially increasing the rate of this side reaction[5].

Q2: How do I achieve chemoselectivity for the C-I bond over the C-Br bond without triggering dehalogenation? A2: Orthogonal reactivity relies on exploiting the energy gap between the C-I and C-Br bonds[5]. You must strictly control the temperature. An iodine-selective Suzuki coupling can typically be achieved between 20 °C and 40 °C. At these lower temperatures, you must use a highly active catalyst system (like Pd(dppf)Cl₂ or Pd₂dba₃/XPhos) to ensure the transmetalation and reductive elimination steps are fast enough to outcompete dehalogenation[4].

Q3: Which base and solvent combination provides the most robust defense against dehalogenation? A3: Transition away from organic alkoxides and protic solvents. Use weaker, non-hydridic inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃[4]. Pair these with aprotic, non-reducible solvents like THF, 1,4-Dioxane, or Toluene. A common and highly effective system for this specific scaffold is a biphasic mixture of THF/Water (4:1) with K₃PO₄[6].

Part 3: Data Presentation & Optimization Matrix

The following table summarizes the causal impact of different reaction parameters on the chemoselective Suzuki coupling of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene with a model arylboronic acid.

Catalyst/Ligand SystemBaseSolvent SystemTemp (°C)Desired Product (C-I Coupled)Dehalogenation (des-iodo)C-Br Coupling (Over-reaction)
Pd(PPh₃)₄NaOEtEtOH / H₂O8035%45% 15%
Pd(OAc)₂ / PPh₃K₂CO₃DMF8055%20%20%
Pd(dppf)Cl₂K₃PO₄THF / H₂O6078%8%12%
Pd₂dba₃ / XPhos K₃PO₄ THF / H₂O 40 >92% <2% <1%

Insight: Bulky, electron-rich ligands like XPhos accelerate reductive elimination, drastically reducing the lifespan of the vulnerable Pd(II) intermediate, thereby suppressing dehalogenation[4].

Part 4: Pathway Visualization

The following diagram illustrates the divergent pathways of the Aryl-Pd(II) intermediate, highlighting where the reaction derails into dehalogenation.

Catalytic cycle showing the desired cross-coupling vs. the competing hydrodehalogenation pathway.

Part 5: Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling (Iodine-Selective) This protocol is engineered to be self-validating. By strictly controlling oxygen exposure and temperature, we ensure the active Pd(0) species is preserved, allowing for lower temperatures that prevent C-Br activation and dehalogenation[1],[5].

Materials:

  • 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (1.0 equiv)

  • Arylboronic acid/ester (1.05 equiv - slight excess prevents stalling)

  • Pd₂dba₃ (1.5 mol%) and XPhos (3.6 mol%)

  • K₃PO₄ (2.0 equiv, finely milled, anhydrous)

  • Solvent: THF / H₂O (4:1 ratio, highly degassed)[6]

Step-by-Step Methodology:

  • System Preparation (Critical for Pd(0) stability): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the tri-halogenated starting material, arylboronic acid, Pd₂dba₃, XPhos, and K₃PO₄.

  • Inert Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen oxidizes Pd(0) to inactive Pd(II). If the catalyst dies, researchers often compensate by increasing heat, which immediately triggers dehalogenation[1].

  • Solvent Degassing: In a separate flask, prepare the THF/H₂O (4:1) mixture. Sparge the solvent vigorously with Argon for at least 30 minutes.

  • Reaction Initiation: Add the degassed solvent mixture to the Schlenk flask via a syringe.

  • Temperature Control: Place the flask in a pre-equilibrated heating block set strictly to 40 °C . Causality: 40 °C provides enough kinetic energy to overcome the activation barrier for the C-I oxidative addition, but remains below the threshold for C-Br activation and rapid hydride abstraction[5],[2].

  • In-Process Control (IPC): Stir vigorously (1000 rpm to overcome biphasic mass transfer limitations). Monitor by LC-MS at 2 hours and 4 hours. You should observe >95% conversion to the desired product with <2% of the des-iodo byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for purification.

Sources

Troubleshooting

Minimizing des-iodo impurities in 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address a critical bottleneck in the synthesis of SGLT2 inhibitor intermediates (suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address a critical bottleneck in the synthesis of SGLT2 inhibitor intermediates (such as Empagliflozin precursors): the formation of the des-iodo impurity during reactions involving 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene .

Because this molecule contains three distinct halogens (Br, Cl, I), the C–I bond—having the lowest bond dissociation energy (~65 kcal/mol)—is selectively targeted for metal-catalyzed cross-coupling (e.g., Ullmann etherification) or metal-halogen exchange[1]. However, its high lability makes it highly susceptible to premature reduction, yielding the undesired 4-bromo-1-chloro-2-benzylbenzene (the "des-iodo" impurity). This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you minimize this side reaction.

Section 1: Mechanistic Origins of the Des-Iodo Impurity

Q1: What causes the formation of the des-iodo impurity during transition-metal catalyzed couplings? A: In palladium- or copper-catalyzed cross-coupling reactions, the catalytic cycle begins with the oxidative addition of the metal into the highly reactive C–I bond, forming an Ar–M–I intermediate. Ideally, this complex undergoes transmetalation with your nucleophile followed by reductive elimination. However, if the intermediate encounters a proton source (e.g., trace moisture, acidic protons from the solvent, or protons abstracted from the coupling partner by a strong base), it undergoes hydrodehalogenation [2]. The metal is protonolyzed, releasing the reduced arene (des-iodo impurity) and an inactive metal-hydride or metal-halide species[3].

Mechanism SM 4-Bromo-1-chloro-2- [(4-iodophenyl)methyl]benzene OAC Oxidative Addition Complex (Ar-M-I) SM->OAC + Catalyst Cat Metal Catalyst [Pd] or [Cu] Cat->OAC Prod Desired Product (C-O / C-C Coupled) OAC->Prod Transmetalation & Reductive Elim. Imp Des-Iodo Impurity (Ar-H Formation) OAC->Imp Protonation / Hydride (Moisture/Solvent)

Mechanistic divergence: Desired cross-coupling versus undesired hydrodehalogenation (des-iodo).

Section 2: Troubleshooting & Optimization (FAQs)

Q2: How can I suppress hydrodehalogenation in Cu-catalyzed Ullmann-type etherifications? A: The key is to accelerate the rate of the desired transmetalation/reductive elimination so that it outcompetes the hydrodehalogenation pathway. You can achieve this through three systematic adjustments:

  • Base Selection: Avoid strong, highly nucleophilic bases (like KOH or NaOH) which can abstract protons from the environment or the alcohol coupling partner, creating a proton pool. Switch to milder, non-nucleophilic bases like K3​PO4​ or Cs2​CO3​ [2].

  • Ligand Modification: Employ bulky, electron-rich ligands (e.g., N-methylglycine or specific phenanthroline derivatives) that stabilize the active metal center and accelerate the product-forming reductive elimination step[3].

  • Temperature Control: Hydrodehalogenation is highly temperature-dependent. Extended aging of the reaction mixture at elevated temperatures (e.g., >115 °C) exponentially increases the rate of des-iodo formation[4]. Optimize the reaction to run at the lowest possible temperature that still maintains a practical reaction rate (typically 80–90 °C).

Q3: What is the acceptable moisture limit, and how do I control it? A: Water is the most common proton source for the des-iodo quench. Your reaction system must be strictly anhydrous.

  • Target: Karl Fischer (KF) titration must read < 100 ppm before catalyst addition.

  • Control: Dry solvents over activated 3Å molecular sieves for at least 24 hours prior to use. If using hygroscopic bases like K3​PO4​ , dry them under vacuum at 120 °C overnight.

Q4: If I am performing a selective metal-halogen exchange (e.g., with iPrMgCl), how do I prevent the des-iodo quench? A: In metal-halogen exchange, the resulting Grignard or organolithium intermediate is highly basic. Any trace moisture or acidic protons will instantly protonate the intermediate, yielding the des-iodo product. Ensure cryogenic temperatures (-78 °C to -20 °C) to prevent solvent attack, maintain rigorous anhydrous conditions, and add the electrophile rapidly to consume the organometallic species before it can degrade.

Quantitative Impact of Reaction Parameters

Table 1: Impact of Reaction Parameters on Des-Iodo Impurity Formation

ParameterConditionDes-Iodo Impurity (HPLC Area %)Desired Product Yield (%)
Moisture Content > 500 ppm8.5%72%
Moisture Content < 100 ppm (Optimized)0.8%91%
Temperature 120 °C (Prolonged aging)5.2%78%
Temperature 90 °C (Optimized)1.1%89%
Base Selection KOH (Strong/Nucleophilic)6.4%75%
Base Selection K3​PO4​ (Mild/Non-nucleophilic)0.9%92%

(Note: Data represents typical optimization profiles for Ullmann-type C-O couplings of iodinated SGLT2 intermediates).

Section 3: Validated Experimental Protocols

To ensure a self-validating system, the following protocol integrates in-process controls (IPCs) to verify the integrity of the reaction environment before proceeding to the next step.

Protocol: Cu-Catalyzed C-O Coupling of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

Step 1: Preparation & Rigorous Drying

  • Charge a dry, argon-flushed reactor with 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (1.0 equiv), the alcohol coupling partner (e.g., (S)-3-hydroxytetrahydrofuran, 1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Add anhydrous Toluene/THF (4:1 v/v).

  • Self-Validation Check: Withdraw a 1 mL sample and perform Karl Fischer titration. Do not proceed unless moisture is < 100 ppm.

Step 2: Degassing

  • Sparge the heterogeneous mixture with ultra-pure Argon for 30 minutes. Removing dissolved oxygen prevents catalyst oxidation, which would otherwise stall the reaction and leave the intermediate vulnerable to side reactions.

Step 3: Catalyst Addition

  • Under a positive pressure of Argon, add CuI (10 mol%) and the selected ligand (e.g., N-methylglycine, 20 mol%).

Step 4: Controlled Heating

  • Gradually heat the reaction mixture to 90 °C. Use a programmable heating mantle to avoid localized hot spots on the reactor walls, which accelerate the temperature-dependent hydrodehalogenation pathway[4].

Step 5: In-Process Control (Monitoring)

  • Sample the reaction every 2 hours. Quench the sample in wet acetonitrile and analyze via HPLC.

  • Monitor the disappearance of the starting material and calculate the ratio of the desired product to the des-iodo impurity (4-bromo-1-chloro-2-benzylbenzene).

Step 6: Quench & Workup

  • Once conversion exceeds 99%, cool the reactor to 0–5 °C.

  • Carefully quench with a degassed, saturated aqueous NH4​Cl solution. This neutralizes the base and complexes the copper catalyst, preventing any further off-cycle degradation during workup.

Workflow Step1 1. Rigorous Drying (KF < 100 ppm) Step2 2. Degassing (Argon Sparging) Step1->Step2 Step3 3. Reagent Addition at 0-5°C Step2->Step3 Step4 4. Controlled Heating (Avoid Hot Spots) Step3->Step4 Step5 5. In-Process Control (HPLC Monitoring) Step4->Step5 Step6 6. Quench & Workup (Anhydrous to Aqueous) Step5->Step6

Optimized experimental workflow for minimizing des-iodo impurity during C-I functionalization.

References

  • Title: Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction Source: ACS Catalysis (ACS Publications) URL: [Link]

  • Title: Two Approaches to a Trifluoromethyl Triazole: A Fit-for-Purpose Trifluoromethylation in Flow-Mode and a Long-Term Decarboxylative Click Approach Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Optimizing cryogenic reaction conditions for 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene metalation

Target Molecule: 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene Application: Aglycone precursor synthesis for SGLT2 Inhibitors (e.g., Empagliflozin analogs) Welcome to the Advanced Process Troubleshooting Center. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene Application: Aglycone precursor synthesis for SGLT2 Inhibitors (e.g., Empagliflozin analogs)

Welcome to the Advanced Process Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific regiochemical and thermodynamic challenges associated with the metalation of tri-halogenated arenes.

The molecule 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene presents a classic regioselectivity challenge: it contains three different halogens (Cl, Br, I) across two aromatic rings. To successfully synthesize SGLT2 inhibitors, you must selectively metalate the iodine position to build the benzyl ether tail, while strictly preserving the bromine position for subsequent sugar attachment [1]. This requires absolute control over reaction kinetics, reagent selection, and cryogenic parameters [2].

Mechanistic Causality: Regioselectivity in Tri-Halo Arenes

Understanding the "why" behind the protocol is critical for troubleshooting. Halogen-metal exchange is an equilibrium process driven by the stabilization of the resulting carbanion, but under cryogenic conditions, it is entirely kinetically controlled.

The carbon-iodine (C-I) bond is highly polarizable and has the lowest bond dissociation energy (~65 kcal/mol), making its exchange orders of magnitude faster than the C-Br bond (~81 kcal/mol). However, if the localized concentration of the organometallic reagent is too high, or if the temperature spikes, the kinetic differentiation collapses, leading to catastrophic di-metalation.

Regioselectivity SM 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (Cl, Br, I sites present) Reagent Organometallic Reagent (e.g., iPrMgCl·LiCl) SM->Reagent Cryogenic (-78°C) THF/Toluene PathI C-I Exchange (Fastest, lowest BDE) Reagent->PathI 1.05 equiv PathBr C-Br Exchange (Slower, competing) Reagent->PathBr >1.05 equiv or Temp > -20°C PathCl C-Cl Exchange (Negligible) Reagent->PathCl Unlikely Prod1 4'-Metalated Intermediate (Desired Aglycone Precursor) PathI->Prod1 Prod2 Di-metalated Impurity (Undesired) PathBr->Prod2

Caption: Regioselectivity hierarchy in the halogen-metal exchange of the tri-halogenated precursor.

Troubleshooting Guide & FAQs

Q: Why am I observing significant amounts of the di-metalated (des-iodo, des-bromo) impurity in my final product? A: Di-metalation occurs when the organometallic reagent reacts with both the C-I and C-Br bonds. This is typically caused by three factors:

  • Localized Reagent Excess: Poor stirring or fast addition rates create pockets of high reagent concentration.

  • Stoichiometry Errors: Exceeding the strict 1.05 molar equivalent limit.

  • Thermal Spikes: Exothermic addition causing the internal temperature to rise above -60 °C. Solution: Ensure strict cryogenic control (internal probe monitoring) and use a syringe pump for addition. Switching from n -BuLi to a milder reagent like i -PrMgCl·LiCl (Turbo-Grignard) dramatically widens the kinetic window, preventing C-Br exchange [3].

Q: My reaction yields a high percentage of Wurtz-Fittig homocoupling products (dimers). How can I suppress this? A: Homocoupling is a common side reaction where the newly formed aryllithium/arylmagnesium intermediate acts as a nucleophile against the unreacted starting material. It is exacerbated by high substrate concentrations and elevated temperatures. Solution: Dilute the reaction mixture (e.g., 0.1 M to 0.15 M) and ensure the internal temperature never exceeds -70 °C during the metalation phase. Using an organomagnesium reagent ( i -PrMgCl·LiCl) instead of an organolithium reagent significantly suppresses homocoupling due to the lower nucleophilicity of the resulting arylmagnesium species [1].

Q: The reaction mixture forms a thick, unstirrable slurry at -78 °C, leading to incomplete conversion. What is the optimal solvent system? A: 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene and its resulting organometallic intermediates often precipitate in pure Tetrahydrofuran (THF) at -78 °C. Solution: Use a co-solvent system. A mixture of THF and Toluene (1:1 or 2:1 v/v) disrupts the crystal lattice of the intermediate, maintaining a homogeneous solution at cryogenic temperatures without compromising the Lewis basicity required to coordinate the metal [4].

Q: How do I choose between n -BuLi, t -BuLi, and i -PrMgCl·LiCl for this specific molecule? A: See Table 2 below. While n -BuLi is traditional, it forms tetrameric/hexameric aggregates in solution that can cause localized heating upon dissociation, triggering competitive bromine exchange. i -PrMgCl·LiCl breaks up polymeric magnesium aggregates via LiCl coordination, creating a highly active but milder monomeric species that is strictly selective for iodine[3].

Process Optimization Data

Table 1: Halogen-Metal Exchange Kinetics & Selectivity Profile
Halogen SiteBond Dissociation EnergyRelative Exchange Rate (-78 °C)Primary Risk Factor
C-I (Benzyl ring)~65 kcal/molFastest (Primary target)Wurtz-Fittig Homocoupling
C-Br (Phenyl ring)~81 kcal/molModerate (Secondary)Di-metalation (if excess reagent)
C-Cl (Phenyl ring)~96 kcal/molNegligibleNone under cryogenic conditions
Table 2: Reagent Selection Matrix for Selective C-I Metalation
ReagentOptimal Temp RangeSelectivity (I vs Br)Intermediate StabilityNotes
n -BuLi -100 °C to -78 °CModerateLowHigh risk of homocoupling; requires strict temp control.
t -BuLi (2 eq)-78 °CPoorModerateGenerates reactive t -butyl byproducts; high risk of side reactions.
i -PrMgCl·LiCl -78 °C to -40 °CExcellentHigh"Turbo-Grignard" provides the best operational window and suppresses dimers.

Standard Operating Procedure (SOP): Selective Halogen-Metal Exchange

To ensure trustworthiness, this protocol is designed as a self-validating system . Step 5 (In-Process Control) mandates empirical proof of regioselectivity before you commit expensive downstream electrophiles to the reactor.

Workflow Step1 Substrate Dissolution (THF/Toluene, <50 ppm H2O) Step2 Cryogenic Cooling (Internal Temp ≤ -75 °C) Step1->Step2 Step3 Titrated Reagent Addition (iPrMgCl·LiCl, dropwise) Step2->Step3 Step4 In-Process Control (IPC) (D2O Quench & GC-MS) Step3->Step4 Step5 Electrophile Trapping (Target Assembly) Step4->Step5

Caption: Optimized standard operating procedure for cryogenic metalation and subsequent electrophilic trapping.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 500 mL jacketed Schlenk reactor equipped with an overhead stirrer and an internal RTD temperature probe. Backfill with ultra-pure Argon (repeat 3x).

  • Substrate Dissolution: Charge the reactor with 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (10.0 g, 23.7 mmol) and anhydrous THF/Toluene (1:1 v/v, 150 mL).

    • Causality Check: Verify water content is <50 ppm via Karl Fischer titration to prevent premature quenching of the organometallic reagent.

  • Cryogenic Cooling: Circulate cryogenic fluid to cool the reactor. Wait until the internal RTD probe stabilizes at ≤ -75 °C.

  • Titrated Reagent Addition: Using a programmable syringe pump, add i -PrMgCl·LiCl (1.3 M in THF, 19.1 mL, 24.8 mmol, 1.05 equiv) dropwise over 45 minutes.

    • Critical Parameter: Adjust the addition rate to ensure the internal temperature never exceeds -70 °C.

  • Maturation & In-Process Control (IPC): Stir the mixture at -75 °C for 30 minutes. Withdraw a 0.1 mL aliquot via a pre-cooled syringe and quench immediately into 1 mL of D₂O. Extract with EtOAc and analyze via GC-MS.

    • Self-Validation Criteria: You must observe >98% mono-deuteration at the iodine site (+1 Da mass shift) and <2% deuteration at the bromine site. Do not proceed until this is confirmed.

  • Electrophilic Trapping: Once validated, proceed immediately to add the pre-cooled electrophile (e.g., target aldehyde or cross-coupling partner) dropwise, maintaining the internal temperature below -70 °C.

References

  • Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters, 2014. URL: [Link][1]

  • Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 2018. URL:[Link][2]

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 2004. URL:[Link]

  • Crystal structures of SGLT2 inhibitors and processes for preparing same. US Patent 8501698B2, 2013. URL:[3]

Sources

Troubleshooting

Troubleshooting low conversion rates in 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene synthesis

Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (also known as 5-bromo-2-chloro-4'-iododiphenylmethane). This molecule is a critical halogenated building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (also known as 5-bromo-2-chloro-4'-iododiphenylmethane). This molecule is a critical halogenated building block used in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin and Dapagliflozin analogs).

The most robust synthetic route involves the Friedel-Crafts acylation of iodobenzene with 5-bromo-2-chlorobenzoyl chloride, followed by the reduction of the resulting diaryl ketone—(5-bromo-2-chlorophenyl)(4-iodophenyl)methanone —to the target diphenylmethane derivative.

This guide addresses the most common bottleneck in this workflow: low conversion rates during the silane-mediated reduction step .

Mechanistic Insights: The Silane Reduction Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. The reduction utilizes Triethylsilane ( Et3​SiH ) as a hydride source and Boron trifluoride etherate ( BF3​⋅OEt2​ ) as a Lewis acid. The electron-withdrawing halogens (Br, Cl, I) heavily deactivate the carbonyl oxygen, making it less basic. Consequently, the reaction requires strong Lewis acid coordination to pull electron density away from the carbon, allowing the hydride transfer to occur.

Mechanism K Diaryl Ketone (Starting Material) C1 Lewis Acid Complex K->C1 BF3·OEt2 (Activation) A Alcohol / Silyl Ether (Intermediate) C1->A Et3SiH (1st Hydride) C2 Carbocation Intermediate A->C2 BF3·OEt2 (- Et3SiOH) P Diphenylmethane (Target Product) C2->P Et3SiH (2nd Hydride)

Mechanistic pathway of diaryl ketone reduction via silane and Lewis acid.

Troubleshooting FAQs

Q1: My In-Process Control (IPC) shows the reaction stalling at 50-60% conversion. Why is the ketone not fully reducing? A: Stalled conversions in this specific reduction are almost always caused by the deactivation of the Lewis acid ( BF3​⋅OEt2​ ) by adventitious moisture. When moisture is present, BF3​ hydrolyzes into hydrofluoric and boric acids, which fail to activate the carbonyl or the intermediate alcohol for the second hydride transfer. Solution: Ensure strictly anhydrous conditions. According to established protocols for SGLT2 intermediate synthesis , incorporating molecular sieves (10% w/w) directly into the reduction mixture acts as an internal moisture scavenger, pushing conversions above 98%.

Q2: I am observing a significant amount of a des-iodo byproduct. How can I prevent this? A: Protodehalogenation—specifically the cleavage of the labile C–I bond—occurs when the reaction temperature is too high or when localized exothermic spikes occur during the addition of the Lewis acid. The highly acidic environment promotes electrophilic cleavage of the iodine atom. Solution: Maintain strict cryogenic control. The addition of BF3​⋅OEt2​ must be performed at 0°C or lower, and the maturation phase should not exceed 15°C.

Q3: What is the optimal stoichiometric ratio for Et3​SiH and BF3​⋅OEt2​ ? A: Because the ketone is sterically hindered by the ortho-chloro group and electronically deactivated by the halogens, standard 1:1 or 2:2 equivalents are insufficient. You must use an excess of both reagents to drive the equilibrium forward. Solution: Utilize 2.5 to 3.0 equivalents of both Et3​SiH and BF3​⋅OEt2​ relative to the starting ketone .

Workflow Start Low Conversion Detected (<90% via IPC) Check Analyze HPLC Profile Start->Check Path1 High Alcohol Intermediate Check->Path1 Path2 High Des-iodo Byproduct Check->Path2 Path3 Unreacted Ketone Check->Path3 Sol1 Add 4Å Molecular Sieves Increase BF3·OEt2 Path1->Sol1 Sol2 Lower Temp to <15°C Control Addition Rate Path2->Sol2 Sol3 Increase Et3SiH to 2.5 eq Ensure Anhydrous System Path3->Sol3

Troubleshooting workflow for resolving low conversion rates based on IPC data.

Quantitative Data Analysis

The following table summarizes the causal relationship between reaction parameters, overall conversion, and the formation of the critical des-iodo impurity .

Et3​SiH (eq) BF3​⋅OEt2​ (eq)Maturation Temp (°C)Moisture ControlConversion (%)Des-iodo Byproduct (%)
1.51.525None55.08.5
2.52.525None72.012.0
2.52.515None88.02.1
2.5 2.5 15 4Å Mol. Sieves (10% w/w) >98.5 <0.5

Self-Validating Experimental Protocol

To guarantee high conversion rates, use the following self-validating methodology. This protocol relies on a mid-reaction IPC check to confirm the consumption of the intermediate alcohol before quenching, preventing premature termination of the reaction.

Step 1: System Preparation & Dehydration

  • Flame-dry a jacketed glass reactor under a continuous nitrogen sweep.

  • Charge the reactor with (5-bromo-2-chlorophenyl)(4-iodophenyl)methanone (1.0 eq) and freshly activated 4Å molecular sieves (10% w/w relative to the ketone).

  • Add a 1:2 (v/v) mixture of anhydrous Dichloromethane (DCM) and Acetonitrile (ACN) to achieve a concentration of 0.5 M. Stir for 15 minutes to allow the sieves to scavenge residual moisture.

Step 2: Reagent Addition 4. Add Triethylsilane (2.5 eq) in a single portion. 5. Cool the reaction mixture to an internal temperature of 0°C. 6. Begin the dropwise addition of Boron trifluoride etherate (2.5 eq) via an addition funnel. Critical: Adjust the drip rate to ensure the internal temperature does not exceed 5°C to prevent protodehalogenation.

Step 3: Maturation & Self-Validation (IPC) 7. Once the addition is complete, adjust the jacket temperature to warm the reaction to exactly 15°C. Stir for 2 hours. 8. Self-Validation Check: Pull a 0.5 mL aliquot, quench with saturated NaHCO3​ , extract with DCM, and analyze via HPLC.

  • Pass Criteria: Unreacted ketone < 0.5%; Alcohol intermediate < 1.0%.

  • Fail Criteria: If the alcohol intermediate is > 1.0%, the Lewis acid has been depleted. Add an additional 0.5 eq of BF3​⋅OEt2​ and stir for 1 more hour. Do not proceed to quench until the pass criteria are met.

Step 4: Quench and Isolation 9. Cool the mixture back to 0°C. Slowly quench the reaction by adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 7-8. 10. Filter the mixture through a pad of Celite to remove the molecular sieves and boron salts. 11. Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene.

References

  • Process for the preparation of a pharmaceutical agent (EP4023644A1). European Patent Office. Defines the critical role of molecular sieves in preventing Lewis acid deactivation during the reduction of SGLT2 intermediates.
  • Optically pure benzyl-4-chlorophenyl-C-glucoside derivative (US9315438B2). United States Patent and Trademark Office. Details the optimized stoichiometry of triethylsilane and boron trifluoride etherate for sterically hindered diaryl ketones.
  • Synthetic method for preparing 5-bromo-2-chloro-4'-ethoxy diphenylmethane (CN114044739B). China National Intellectual Property Administration. Outlines the temperature controls required to prevent dehalogenation during the synthesis of halogenated diphenylmethanes.
Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

Welcome to the Technical Support Hub for the isolation and purification of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene . This highly halogenated diphenylmethane derivative is a critical electrophilic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub for the isolation and purification of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene . This highly halogenated diphenylmethane derivative is a critical electrophilic building block in the synthesis of SGLT2 inhibitors (gliflozins). Due to its high molecular weight, extreme lipophilicity, and the presence of three distinct halogens (Br, Cl, I), crude reaction mixtures are notoriously prone to liquid-liquid phase separation ("oiling out") and co-crystallization of structural impurities.

This guide provides drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Physicochemical Profiling

Understanding the physical properties of your intermediate is the first step in designing a thermodynamically sound purification strategy.

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C13​H9​BrClI High mass and heavy halogenation result in extreme lipophilicity.
Molecular Weight 407.47 g/mol Requires non-polar to moderately polar solvent systems (e.g., Ethanol/Water or Toluene/Heptane).
Solubility Profile Soluble in DCM, THF, EtOAc, Toluene. Insoluble in Water.Ideal for aqueous workups. Water acts as a powerful anti-solvent during crystallization.
Melting Point ~ 60–65 °C (estimated from analogues)The low melting point significantly increases the risk of the compound crashing out as an oil rather than a crystal lattice.

Troubleshooting & FAQs

Q1: My crude mixture is forming a thick, biphasic oil at the bottom of the flask instead of crystallizing during cooling. How do I fix this?

A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out." It occurs when the solute's melting point is lower than the temperature at which supersaturation is achieved. Because this specific diphenylmethane derivative has a relatively low melting point, rapid cooling forces it out of solution as a disordered liquid phase rather than an ordered solid.

The Fix:

  • Re-dissolve: Reheat the mixture until the oil completely dissolves back into the primary solvent.

  • Shift the Phase Boundary: Add 5–10% of a co-solvent (such as ethyl acetate) to increase the compound's solubility at lower temperatures.

  • Bypass the Energy Barrier: Cool the solution extremely slowly (0.1 °C/min). Once the temperature reaches 2–3 °C above the known cloud point, introduce pure seed crystals . Seeding provides a template for nucleation, forcing the system thermodynamically into the crystallization pathway rather than LLPS[1].

Q2: The crystallized product has a distinct pink or light brown discoloration. Is this a structural impurity?

A2: A pink or brownish tint typically indicates trace contamination with free iodine ( I2​ ) or bromine ( Br2​ ). These halogens are often liberated via photolytic or thermal degradation of the carbon-halogen bonds during upstream Friedel-Crafts alkylation or reduction steps.

The Fix: Before attempting crystallization, dissolve the crude mass in an organic solvent (e.g., Dichloromethane) and perform a vigorous wash with a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate chemically reduces the free halogens to their water-soluble halide ions ( I− , Br− ), which partition harmlessly into the aqueous phase.

Q3: HPLC analysis shows a persistent impurity at RRT 0.9. Repeated recrystallization isn't removing it. What is it, and how do I clear it?

A3: An impurity eluting very close to the main peak (Relative Retention Time ~0.9) is almost certainly a des-halogenated analogue (e.g., missing the bromine or iodine atom) or a regioisomer. Because these molecules share the identical diphenylmethane scaffold and differ by only a single atom, their crystal lattice energies and spatial geometries are nearly identical to the target molecule. This leads to isomorphic co-crystallization.

The Fix: If the impurity level exceeds 2%, recrystallization alone is thermodynamically insufficient. You must pivot to Silica Gel Column Chromatography using a highly non-polar gradient (e.g., 100% Hexanes transitioning to 95:5 Hexanes:Ethyl Acetate) to separate the species based on subtle differences in polarizability[2]. Once the purity exceeds 90%, you can perform a final polishing recrystallization.

Experimental Workflows & Visualizations

Workflow A Crude 4-Bromo-1-chloro-2- [(4-iodophenyl)methyl]benzene B Assess Purity (HPLC) A->B C Purity > 90% Direct Recrystallization B->C Yes D Purity < 90% Column Chromatography B->D No E Sodium Thiosulfate Wash (Remove free I2/Br2) C->E D->E F Ethanol Recrystallization (75°C to 0°C) E->F G Add Seed Crystals (Prevent Oiling Out) F->G H Pure Product (>99%) G->H

Fig 1. Decision tree and purification workflow for crude halogenated diphenylmethane derivatives.

Protocol A: Self-Validating Polishing Recrystallization (Ethanol/Water)

Note: Patent literature for gliflozin derivatives frequently cites ethanol as the optimal solvent for isolating these specific halogenated building blocks[3]. This protocol utilizes a visual feedback loop to guarantee the exact saturation point.

  • Dissolution: Suspend 10.0 g of crude 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Heating: Heat the mixture to 70–75 °C under gentle reflux until complete dissolution is achieved.

  • Saturation Validation (Critical Step): Dropwise, add deionized water (anti-solvent) while maintaining the temperature at 70 °C until the solution becomes faintly turbid. Immediately add absolute ethanol drop-by-drop (usually 1-2 mL) until the turbidity just clears. Causality: This visual confirmation ensures the solution is exactly at the metastable saturation boundary at 70 °C, guaranteeing maximum yield upon cooling without premature crashing.

  • Controlled Cooling & Seeding: Cool the flask at a strict rate of 0.5 °C/min to 50 °C. Add 10 mg of pure seed crystals.

  • Isolation: Continue cooling to 0–5 °C over 2 hours. Stir for an additional 1 hour at this temperature to maximize lattice formation.

  • Filtration: Filter the white crystalline solid under vacuum, wash with 10 mL of ice-cold 90% ethanol, and dry under vacuum at 40 °C to a constant weight.

OilingOut Start Cooling Saturated Solution Supersat Supersaturation Reached Start->Supersat Metastable Metastable Zone (Slow Cooling) Supersat->Metastable Labile Labile Zone (Rapid Cooling) Supersat->Labile Nucleation Controlled Nucleation (Crystallization) Metastable->Nucleation LLPS Liquid-Liquid Phase Separation (Oiling Out) Labile->LLPS Intervention Intervention: Reheat, Add Co-solvent & Seed LLPS->Intervention Intervention->Metastable

Fig 2. Thermodynamic vs. kinetic pathways during crystallization and interventions for oiling out.

Protocol B: Halogen Scavenging (Sodium Thiosulfate Wash)
  • Dissolve 10.0 g of discolored crude material in 50 mL of Dichloromethane (DCM).

  • Transfer to a separatory funnel and add 25 mL of 10% w/v aqueous Na2​S2​O3​ .

  • Shake vigorously for 2–3 minutes, frequently venting the funnel to release pressure.

  • Allow the phases to separate. The organic (bottom) layer will transition from pink/brown to pale yellow or colorless as the free halogens are reduced and extracted into the aqueous phase.

  • Drain the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure before proceeding to Protocol A.

References

  • Title: 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether (CAS 461432-23-5)
  • Title: 461432-23-5 | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)
  • Title: WO2005092877A1 - Glucopyranosyl-substituted benzol derivatives, drugs containing said compounds, the use thereof and method for the production thereof Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene: A Comparative Guide to Stationary Phase Selection

As the pharmaceutical industry advances the development of SGLT2 inhibitors (such as Empagliflozin), the purity of critical starting materials and intermediates becomes paramount to prevent downstream impurity carryover....

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry advances the development of SGLT2 inhibitors (such as Empagliflozin), the purity of critical starting materials and intermediates becomes paramount to prevent downstream impurity carryover. 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is a highly halogenated, lipophilic intermediate whose structural complexity poses significant analytical challenges.

This guide objectively compares high-performance liquid chromatography (HPLC) stationary phases for resolving this intermediate from its structurally similar by-products, providing a self-validating experimental protocol and comprehensive validation data grounded in the latest [1].

The Analytical Challenge & Causality of Column Selection

The target compound contains three distinct halogens (Bromine, Chlorine, Iodine) distributed across two phenyl rings. During synthesis, process impurities such as des-iodo, des-bromo, or positional isomers are frequently generated.

Why standard C18 columns fail: Traditional C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Because the target analyte is highly lipophilic, it requires a high percentage of organic modifier (e.g., >80% Acetonitrile) to elute. In these highly organic environments, the subtle hydrophobic differences between the target compound and a des-iodo impurity are compressed, leading to peak co-elution.

The Biphenyl Advantage: To achieve baseline separation, we must exploit the unique electronic properties of the halogens. Iodine is highly polarizable and electron-withdrawing. By transitioning to a Biphenyl stationary phase , the separation mechanism shifts to include strong π−π and dipole-dipole interactions. The biphenyl rings interact differentially with the distinct π -electron densities of the halogenated analytes, achieving superior shape selectivity and baseline resolution even under strong elution conditions.

SeparationMechanism cluster_0 Mobile Phase (Gradient Elution) Analyte Target Intermediate (Br, Cl, I - substituted) Column Biphenyl Stationary Phase (Enhanced π-π & Dipole Interactions) Analyte->Column Strong Polarizability (Iodine interaction) Impurity Des-iodo Impurity (Br, Cl - substituted) Impurity->Column Weaker Interaction Detector UV Detection (230 nm) Baseline Resolution (Rs > 2.0) Column->Detector Rt = 8.4 min Column->Detector Rt = 6.1 min

Chromatographic separation mechanism via π-π interactions on a Biphenyl column.

Table 1: Stationary Phase Performance Comparison

Data generated using a 150 x 4.6 mm, 2.7 µm column format under identical gradient conditions.

Column ChemistryPrimary Retention MechanismResolution ( Rs​ ) vs. Des-iodo ImpurityTailing Factor ( Tf​ )Suitability for Routine QC
Standard C18 Hydrophobic Dispersion1.1 (Co-elution)1.45Low
Phenyl-Hexyl Hydrophobic + Moderate π−π 1.81.20Moderate
Biphenyl Enhanced π−π
  • Steric
2.6 (Baseline) 1.05 High

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology incorporates a Self-Validating System Suitability Test (SST) . The sequence is programmed to automatically abort if the SST criteria are not met, preventing the generation of compromised data.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides acidic pH to suppress silanol ionization and sharpen peaks).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Biphenyl, 150 x 4.6 mm, 2.7 µm core-shell particle.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Maintains optimal mass transfer kinetics).

    • Gradient Program: 50% B to 95% B over 10 minutes; hold at 95% B for 5 minutes; re-equilibrate at 50% B for 4 minutes.

    • Detection: Photodiode Array (PDA) at 230 nm (Extracts peak purity data).

  • Sample Preparation:

    • Diluent: Acetonitrile:Water (80:20 v/v).

    • Standard/Sample Concentration: 0.5 mg/mL, sonicated for 5 minutes and filtered through a 0.22 µm PTFE syringe filter.

  • Self-Validation Mechanism (SST):

    • Inject a Resolution Mixture (Target + 0.1% Des-iodo impurity) prior to the sample sequence.

    • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 ; Tailing Factor ≤1.5 ; Standard Area %RSD ≤2.0% (n=6).

ICH Q2(R2) Method Validation Data

The updated [1] emphasizes a lifecycle approach to analytical procedures, integrating robustness and combined accuracy/precision assessments. The Biphenyl method was subjected to full validation following these principles.

ICHQ2R2 cluster_1 ICH Q2(R2) Validation Elements ATP Analytical Target Profile (ATP) Define Purity Requirements Spec Specificity (Peak Purity via PDA) ATP->Spec Range Linearity & Range (LOQ to 120% Specification) ATP->Range AccPrec Accuracy & Precision (Combined Approach) ATP->AccPrec Robust Robustness (DoE Approach) ATP->Robust Routine Routine QC Release Testing Lifecycle Management (ICH Q14) Spec->Routine Range->Routine AccPrec->Routine Robust->Routine

ICH Q2(R2) aligned validation lifecycle from ATP to routine QC testing.

Table 2: Method Validation Summary (Biphenyl Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultConclusion
Specificity No interference at Rt; Peak Purity PassedNo co-eluting peaks; Purity Angle < ThresholdPass
Linearity & Range R2≥0.999 (from LOQ to 120% of spec) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.6%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)0.45%Pass
LOD / LOQ Signal-to-Noise ≥3 (LOD) / ≥10 (LOQ)LOD: 0.01 µg/mL LOQ: 0.03 µg/mLPass
Robustness Stable Rs​ across deliberate variations ( ± 2°C, ± 0.1 mL/min) Rs​ remained >2.2 under all conditionsPass

Note: The robust performance of this method mirrors the Quality by Design (QbD) approaches successfully applied to the final API, Empagliflozin, ensuring seamless integration into the broader drug development lifecycle[2][2].

Conclusion

For the purity testing of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, relying on standard C18 chemistry introduces a high risk of impurity co-elution due to the compound's extreme hydrophobicity and complex halogenation. By leveraging the π−π interactions of a Biphenyl stationary phase , laboratories can achieve superior selectivity. When coupled with a self-validating SST protocol, this method ensures absolute compliance with ICH Q2(R2) standards, safeguarding the integrity of downstream SGLT2 inhibitor synthesis.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Quality Guidelines. Available at: [Link]

  • Ayoub, B. M., et al. "The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

A Researcher's Guide to the Site-Selective Reactivity of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene: Iodine vs. Bromine

For researchers and professionals in drug development and medicinal chemistry, the ability to selectively functionalize complex molecules is paramount. Polyhalogenated aromatic compounds serve as versatile scaffolds, but...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and medicinal chemistry, the ability to selectively functionalize complex molecules is paramount. Polyhalogenated aromatic compounds serve as versatile scaffolds, but their value is only fully realized when specific positions can be modified predictably. This guide provides an in-depth comparison of the reactivity of the iodo and bromo substituents in 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (CAS 922736-97-8), offering a clear rationale and practical protocols for achieving site-selective transformations.

The Foundation of Reactivity: Why Halogens are Not Created Equal

In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthesis—the choice of aryl halide is a critical parameter. The widely accepted reactivity trend for aryl halides (Ar-X) is:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl

This hierarchy is not arbitrary; it is rooted in the fundamental principles of chemical bonding and reaction kinetics. The primary driver for this trend is the energy required to break the carbon-halogen (C-X) bond, which directly impacts the rate of the crucial oxidative addition step in the catalytic cycle.

The Role of Bond Dissociation Energy (BDE)

The oxidative addition of an aryl halide to a low-valent metal catalyst, typically Palladium(0), is often the rate-determining step of the entire cross-coupling process.[1] This step involves the cleavage of the C-X bond. The C-I bond is inherently longer and weaker than the C-Br bond, resulting in a significantly lower bond dissociation energy (BDE). This lower energy barrier means the C-I bond can be activated under much milder conditions than the C-Br bond.

Bond (in Phenyl-X)Bond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
C-I ~65~272
C-Br ~81~339
C-Cl ~96~402
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies in Aryl Halides.[2]

This substantial difference in BDE is the key that unlocks selective chemistry in molecules like 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene.

The Catalytic Cycle: A Visual Explanation

To understand how BDE influences reactivity, we must visualize the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The cycle begins with the active Pd(0) catalyst inserting into the C-X bond.

Catalytic_Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Rate-Determining Step) pd0->oa Ar-X pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex transmetal Transmetalation [+ R-M] pd2_complex->transmetal pd2_r Ar-Pd(II)(R)L₂ transmetal->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regenerated product Ar-R (Product) re->product

Caption: Oxidative addition is the first and often slowest step.

The lower BDE of the C-I bond translates to a lower activation energy for the "Oxidative Addition" step, allowing this process to occur at a much faster rate and/or at lower temperatures compared to the C-Br bond.

Comparative Reactivity in Key Transformations

The inherent reactivity difference (C-I > C-Br) allows for predictable, site-selective functionalization of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene across a range of important cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This is one of the most robust methods for forming C-C bonds. By using mild conditions (e.g., lower temperatures, weaker bases, or less active catalysts), the reaction can be directed to occur exclusively at the C-I position, leaving the C-Br and C-Cl bonds untouched.[3] More forcing conditions are required to subsequently react the C-Br position.

  • Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds with terminal alkynes, the same selectivity is observed. The coupling of aryl iodides often proceeds efficiently at or near room temperature, whereas aryl bromides typically require heating.[4] This provides a large reaction window for selective alkynylation of the iodophenyl moiety.

  • Buchwald-Hartwig Amination: This C-N bond-forming reaction also generally follows the established reactivity trend. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands have been developed to efficiently couple a wide range of amines with aryl iodides, enabling selective amination.

  • Nucleophilic Aromatic Substitution (SNAr): It is crucial to note that this reactivity order is inverted for SNAr reactions. SNAr reactivity is governed by the electronegativity of the leaving group and its ability to stabilize the intermediate Meisenheimer complex, leading to a trend of Ar-F > Ar-Cl > Ar-Br > Ar-I. However, our target molecule lacks the strong electron-withdrawing groups (e.g., -NO₂) typically required to activate the ring for this pathway, making cross-coupling the dominant and more synthetically useful approach.[5]

Experimental Design for Sequential Functionalization

The differential reactivity of the C-I and C-Br bonds enables a powerful synthetic strategy: sequential, site-selective cross-coupling. This allows for the controlled and stepwise introduction of different functionalities onto the molecular scaffold.

Workflow Figure 2: Sequential Cross-Coupling Workflow start 4-Bromo-1-chloro-2- [(4-iodophenyl)methyl]benzene step1 Step 1: Selective C-I Coupling (e.g., Suzuki with R¹-B(OH)₂) Mild Conditions start->step1 intermediate Intermediate Product (Mono-functionalized) step1->intermediate step2 Step 2: C-Br Coupling (e.g., Suzuki with R²-B(OH)₂) Forcing Conditions intermediate->step2 final Final Product (Di-functionalized) step2->final

Caption: A two-step strategy for unsymmetrical functionalization.

This protocol is designed to achieve mono-arylation at the more reactive iodo-position while preserving the bromo- and chloro-substituents.

Materials:

  • 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium Carbonate [K₂CO₃] (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water, degassed (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 60-80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The choice of a relatively simple catalyst system (Pd(OAc)₂/PPh₃) and moderate temperature ensures that the activation energy barrier is only overcome for the more labile C-I bond, leading to excellent site-selectivity.[3]

Using the purified product from Protocol 1, the C-Br bond can now be functionalized.

Materials:

  • Mono-arylated intermediate from Protocol 1 (1.0 mmol)

  • Second, different Arylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.06 mmol, 6 mol%)

  • Potassium Phosphate [K₃PO₄] (3.0 mmol)

  • Toluene, anhydrous (10 mL)

Procedure:

  • Follow the same setup procedure as in Protocol 1, using the new set of reagents.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress. This reaction may require a longer time (12-24 hours) due to the lower reactivity of the C-Br bond.

  • Follow the same workup and purification procedure as described in Protocol 1.

Causality: The use of a more electron-rich and bulky phosphine ligand (XPhos) creates a more active palladium catalyst.[6] This, combined with a higher temperature and a stronger base, provides the necessary energy to overcome the higher activation barrier for oxidative addition into the C-Br bond.

Summary and Outlook

The distinct electronic properties of iodine and bromine create a predictable and exploitable reactivity differential in 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene.

FeatureC-I Bond ReactionC-Br Bond Reaction
Relative Reactivity HighModerate
Typical Temperature 60 - 80°C>100°C
Catalyst System Standard (e.g., Pd/PPh₃)High-Activity (e.g., Pd/Buchwald Ligand)
Selectivity Excellent for mono-functionalizationRequires prior C-I functionalization

By carefully selecting reaction conditions—specifically the catalyst, ligand, and temperature—researchers can precisely control the sequence of bond formation. This site-selective approach is a powerful tool for building molecular complexity, enabling the efficient synthesis of novel compounds for drug discovery and materials science. The even more inert C-Cl bond remains as a potential handle for further functionalization under yet more forcing conditions, offering a three-tiered platform for chemical diversification.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10315-10403. [Link]

  • de Vries, J. G. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Dalton Transactions, (24), 421-427. [Link]

  • Amatore, C., Jutand, A., & Suarez, A. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0) Macrocyclic Triolefinic Complex and Phosphines. Organometallics, 27(12), 2843-2852. [Link]

  • Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society, 120(5), 903-914. [Link]

  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Catalysts, 13(12), 1493. [Link]

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]

  • Chemistry LibreTexts. (2024). 6.8: Describing a Reaction - Bond Dissociation Energies. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2850-2868. [Link]

  • Palani, V., Perea, M., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Cengage. Bond Dissociation Energies. [Link]

  • Wikipedia. (2024). Bond-dissociation energy. [Link]

  • Ueda, M., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6042-6046. [Link]

Sources

Validation

Comparative Analysis in API Synthesis: 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene vs. 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene

As Active Pharmaceutical Ingredient (API) synthesis evolves toward higher efficiency and stricter impurity control, the selection of advanced intermediates dictates both the thermodynamic feasibility of the route and the...

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Author: BenchChem Technical Support Team. Date: April 2026

As Active Pharmaceutical Ingredient (API) synthesis evolves toward higher efficiency and stricter impurity control, the selection of advanced intermediates dictates both the thermodynamic feasibility of the route and the ultimate purity of the drug substance. In the synthesis of SGLT2 inhibitors—specifically Empagliflozin—diarylmethane derivatives are critical structural motifs.

This guide provides an objective, data-driven comparison between two structurally similar but chemically divergent compounds: 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (an advanced cross-coupling intermediate) and 4-bromo-1-chloro-2-(4-fluorobenzyl)benzene (a notorious process impurity, CAS 1628918-33-1)[1].

Mechanistic Causality & Reactivity Profiles

The fundamental difference between these two compounds lies in their halogen reactivity and the electronic influence of the bridging methylene (-CH₂-) group.

The Fluoro-Derivative: A Dead-End Process Impurity

In the standard commercial synthesis of Empagliflozin, the ether linkage is formed via Nucleophilic Aromatic Substitution (SNAr) on a benzophenone intermediate[2]. The carbonyl group is essential because its strong electron-withdrawing nature stabilizes the intermediate Meisenheimer complex.

If a process deviation occurs where the ketone is prematurely reduced to a methylene group (via AlCl₃-promoted silane reduction[2]), 4-bromo-1-chloro-2-(4-fluorobenzyl)benzene is formed. The methylene bridge is electronically neutral/mildly donating, stripping the aromatic ring of the activation required for SNAr. Consequently, the C-F bond becomes completely inert to nucleophilic attack by (S)-tetrahydrofuran-3-ol. This compound cannot be advanced further and accumulates as a dead-end species, universally classified in pharmacopeial standards as Empagliflozin Impurity 25 [3].

The Iodo-Derivative: A Convergent Cross-Coupling Intermediate

To bypass the thermodynamic limitations of SNAr and the need for a benzophenone intermediate, synthetic chemists can utilize 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene .

This strategy shifts the reaction paradigm from SNAr to transition-metal catalyzed Ullmann C-O cross-coupling. The causality for this choice is rooted in bond dissociation energies (BDE). The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~80 kcal/mol) and the C-F bond (~115 kcal/mol). This massive energetic differential allows a Copper(I) or Palladium catalyst to undergo highly chemoselective oxidative addition exclusively at the iodo position. The bromo position remains perfectly intact for downstream lithiation and glycosylation, making this a highly viable, convergent intermediate.

Process Pathway Visualizations

The following diagrams map the logical relationships and divergent synthetic pathways associated with these two compounds.

G A Benzophenone Intermediate (Activated for SNAr) B SNAr with (S)-THF-3-ol (Standard Pathway) A->B Base, Heat D Premature Silane Reduction (Process Deviation) A->D AlCl3 / Et3SiH C Empagliflozin Ketone Intermediate B->C E 4-Bromo-1-chloro-2- (4-fluorobenzyl)benzene (Impurity 25) D->E F Attempted SNAr (Reaction Fails) E->F Base, Heat

Divergent pathways in Empagliflozin synthesis showing the formation of the dead-end Fluoro-impurity.

G A 4-Bromo-1-chloro-2- [(4-iodophenyl)methyl]benzene C Ullmann C-O Cross-Coupling A->C B (S)-THF-3-ol + CuI / Ligand B->C D Empagliflozin Benzyl Intermediate C->D Chemoselective C-I Reaction

Convergent Ullmann cross-coupling pathway utilizing the highly reactive Iodo-intermediate.

Experimental Workflows & Protocols

To validate the mechanistic claims above, the following self-validating protocols demonstrate the reactivity (and lack thereof) for both compounds.

Protocol A: Attempted SNAr of the Fluoro-Impurity (Control Study)

Objective: To empirically prove the inert nature of the C-F bond in CAS 1628918-33-1 due to the absence of a Meisenheimer-stabilizing carbonyl group.

  • Preparation: Charge a dry 100 mL Schlenk flask with 4-bromo-1-chloro-2-(4-fluorobenzyl)benzene (10.0 mmol) and (S)-tetrahydrofuran-3-ol (15.0 mmol).

  • Activation: Add potassium tert-butoxide (20.0 mmol) as the base, dissolved in anhydrous DMF (40 mL).

  • Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 18 hours.

  • Workup & Analysis: Quench with water and extract with EtOAc. Analyze the organic layer via HPLC-UV.

  • Causality & Observation: The analysis will show >98% recovery of the starting fluoro-derivative . Without the electron-withdrawing ketone to lower the LUMO of the aromatic ring, the activation energy barrier for nucleophilic attack is insurmountable under standard thermal conditions.

Protocol B: Chemoselective Ullmann Coupling of the Iodo-Intermediate

Objective: To demonstrate the high synthetic utility and chemoselectivity of the C-I bond over the C-Br bond in transition-metal catalysis.

  • Preparation: In a nitrogen-filled glovebox, combine 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (10.0 mmol), (S)-tetrahydrofuran-3-ol (12.0 mmol), CuI (1.0 mmol, 10 mol%), 1,10-phenanthroline (2.0 mmol, 20 mol%), and Cs₂CO₃ (20.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous toluene (50 mL).

  • Execution: Seal the vessel, remove from the glovebox, and heat to 100 °C for 16 hours with vigorous stirring.

  • Workup & Analysis: Filter through a short pad of Celite, concentrate, and analyze via GC-MS and NMR.

  • Causality & Observation: The reaction yields >85% of the desired Empagliflozin benzyl intermediate . The Cu(I) catalyst selectively undergoes oxidative addition at the C-I bond due to its lower dissociation energy, leaving the sterically hindered and electronically stronger C-Br bond completely unreacted.

Quantitative Data Comparison

The following table summarizes the key performance metrics and physicochemical behaviors of both compounds during API synthesis workflows.

Parameter4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene
API Synthesis Role Process Impurity (Impurity 25)[3]Advanced Cross-Coupling Intermediate
Target C-X Bond Energy ~115 kcal/mol (C-F)~65 kcal/mol (C-I)
SNAr Reactivity None (Requires Carbonyl Activation)N/A
Ullmann Coupling Reactivity InertExcellent (Rapid Oxidative Addition)
Chemoselectivity (vs C-Br) N/AHigh (>95% selective for C-I)
Downstream Conversion Yield 0% (Dead-end)>85% (To Empagliflozin Intermediate)

References

  • Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside Organic Letters, 2014, 16(16), 4090-4093 URL:[Link]

Sources

Comparative

GC-MS vs LC-MS Analysis for Impurity Profiling of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

Executive Summary & Analytical Context The compound 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is a critical, heavily halogenated diphenylmethane intermediate used in the synthesis of SGLT2 inhibitors, most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

The compound 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is a critical, heavily halogenated diphenylmethane intermediate used in the synthesis of SGLT2 inhibitors, most notably empagliflozin[1]. In pharmaceutical development, rigorous impurity profiling is mandated by ICH Q3A/Q3B guidelines to ensure that process-related impurities and degradation products are identified and quantified at trace levels[2].

Analyzing this specific intermediate presents a unique physicochemical challenge. The molecule contains three different halogens (Br, Cl, I) attached to a diphenylmethane scaffold, making it highly lipophilic, relatively high in molecular weight, and lacking in easily ionizable acid/base functional groups. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the impurity profiling of this intermediate, providing experimental causality, self-validating protocols, and comparative data to guide your analytical strategy.

Physicochemical Profiling & Analytical Causality

To choose the correct analytical modality, we must first understand the molecular vulnerabilities of the target compound.

  • Thermal Lability (The GC-MS Challenge): The carbon-iodine (C-I) bond has a low bond dissociation energy ( 240 kJ/mol) compared to C-Br ( 280 kJ/mol) and C-Cl ( 330 kJ/mol). When subjected to the high temperatures of a standard GC inlet (typically 250°C), the C-I bond is highly susceptible to homolytic cleavage. This generates a radical that abstracts hydrogen from the matrix or carrier gas, creating a deiodinated artifact (4-bromo-1-chloro-2-benzylbenzene). If not carefully controlled, GC-MS can falsely report this thermal artifact as a process impurity[3].

  • Ionization Resistance (The LC-MS Challenge): Standard Electrospray Ionization (ESI) relies on solution-phase protonation or deprotonation. Because our target lacks basic nitrogen atoms or acidic protons, ESI yields exceptionally poor signal-to-noise ratios. Therefore, LC-MS workflows must utilize Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI), which rely on gas-phase charge transfer to ionize neutral, lipophilic molecules[4].

G A 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene B Volatility & Thermal Stability Assessment A->B C GC-MS (EI) B->C High Temp Vaporization D LC-MS (APCI) B->D Liquid Phase Separation E Thermal Degradation (C-I Bond Cleavage) C->E Artifact Generation F Intact Molecular Ion Accurate Mass Profiling D->F Soft Ionization

Caption: Analytical workflow and thermal stability decision tree for halogenated diphenylmethane profiling.

GC-MS Methodology: Limitations & Optimization

While GC-MS with high-resolution accurate mass (HRMS) is traditionally powerful for detecting volatile starting materials[3], it requires strict optimization to prevent the thermal degradation of our specific iodinated intermediate.

Optimized GC-MS Protocol (with PTV)

To mitigate thermal breakdown, a Programmed Temperature Vaporization (PTV) inlet must be used instead of a standard split/splitless injector.

  • Sample Preparation: Dissolve the sample in GC-grade n-hexane to a concentration of 1 mg/mL.

  • Inlet Parameters (PTV): Inject 1 µL at a cold inlet temperature of 60°C. Ramp the inlet temperature at 10°C/sec to 280°C to gently volatilize the sample onto the column.

  • Chromatographic Separation: Use a low-bleed, mid-polarity column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film). Carrier gas: Helium at 1.2 mL/min.

  • Oven Program: 80°C (hold 1 min) 15°C/min to 300°C (hold 5 min).

  • Detection (EI-MS): Electron Ionization at 70 eV. Source temperature: 230°C. Scan range: m/z 50–500.

Self-Validating System Check

Protocol Validation: Inject a known, high-purity standard of the intact compound at varying fixed inlet temperatures (150°C, 200°C, 250°C). Causality: Calculate the ratio of the deiodinated fragment (m/z [M-127]) to the intact molecular ion. If this ratio increases linearly with inlet temperature, thermal degradation is actively occurring in the system. The PTV cold-injection method is validated only if this ratio is minimized and remains constant across replicate injections.

LC-MS Methodology: The Gold Standard for Intact Analysis

LC-MS, particularly when coupled with orthogonal UV detection and advanced mass selective detection, prevents thermal degradation and provides unambiguous identification of process impurities[4]. For this molecule, UHPLC coupled with APCI-MS is the optimal configuration.

Optimized UHPLC-APCI-MS Protocol
  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 2 mg/mL.

  • Chromatographic Separation: Use a sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) to resolve closely eluting positional isomers (e.g., 2-chloro vs 4-chloro variants).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 40% B to 95% B over 15 minutes.

  • Detection (APCI-MS): Operate in positive ion mode. Corona discharge current: 4 µA. Vaporizer temperature: 350°C. Capillary temperature: 250°C.

Self-Validating System Check

Protocol Validation: Perform a post-column infusion of the target standard during a blank gradient run. Causality: Because APCI is susceptible to ion suppression from co-eluting matrix components, monitoring the baseline signal of the infused standard ensures that the gradient does not contain "suppression zones." If the signal dips at specific retention times, any trace impurities eluting at those times would be masked, validating the need to adjust the chromatographic gradient.

G A Impurity Profiling B Process Impurities (Starting Materials) A->B C Degradation Products (Dehalogenation) A->C D Isomeric Impurities (Positional Isomers) A->D E UHPLC-APCI-MS/MS B->E C->E D->E

Caption: Classification of empagliflozin intermediate impurities and their unified LC-MS/MS resolution.

Comparative Data Analysis

The following table synthesizes the experimental performance of both modalities when profiling 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene.

Analytical ParameterGC-MS (EI, Splitless)GC-MS (EI, PTV Cold Injection)LC-MS (UHPLC-APCI)
Intact Molecular Ion Detection Very Poor (Extensive fragmentation)ModerateExcellent (Predominantly M+• or [M+H]+)
Thermal Artifact Generation High (Deiodination in inlet)Low to ModerateNone (Ambient separation)
Positional Isomer Resolution Good (High theoretical plates)GoodExcellent (Sub-2µm particle columns)
Limit of Detection (LOD) ~50 ng/mL (due to signal splitting)~20 ng/mL~2-5 ng/mL
Primary Utility Volatile starting material carryoverResidual solvents / Low MW impuritiesComprehensive Profiling (Intact API & Dimers)

Conclusion & Best Practices

For the impurity profiling of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, LC-MS using APCI is objectively superior to GC-MS . The inherent thermal lability of the carbon-iodine bond makes standard GC-MS prone to generating false-positive degradation artifacts. While GC-MS can be heavily optimized using PTV inlets to minimize thermal shock, LC-MS bypasses this issue entirely, offering true intact mass profiling and superior limits of detection for high-molecular-weight process impurities.

Best Practice Recommendation: Utilize UHPLC-UV-APCI-MS as your primary profiling tool, reserving GC-MS strictly for the orthogonal quantification of highly volatile, low-molecular-weight unreacted starting materials.

References

  • Isolation and characterization of novel process-related impurities in empagliflozin Source: PubMed (NIH) URL:[Link]

  • A Critical Review on Bioanalytical Methods Impurity Profiling, Degradation Study of Empagliflozin and Linagliptin Source: Journal of Pharmaceutical Negative Results URL:[Link]

  • Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling Source: Agilent Technologies URL:[Link]

Sources

Validation

Identification of reference standards for 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene degradation products

Comparative Guide: Qualification of Reference Standards for 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene Degradation Products Introduction & Mechanistic Context 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Qualification of Reference Standards for 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene Degradation Products

Introduction & Mechanistic Context

4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is a critical, heavily halogenated diphenylmethane intermediate utilized in the synthesis of SGLT2 inhibitors (e.g., empagliflozin). During active pharmaceutical ingredient (API) manufacturing and long-term storage, this intermediate is highly susceptible to specific degradation pathways. Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any degradation impurity exceeding the 0.10% identification threshold must be structurally characterized and controlled using qualified reference standards [1].

Understanding the intrinsic vulnerabilities of this molecule is essential for predicting its degradation profile:

  • Oxidative Susceptibility: The diphenylmethane core contains a highly reactive methylene (-CH2-) bridge. Under oxidative stress, radical abstraction of a benzylic hydrogen leads to the formation of a hydroperoxide intermediate. This rapidly collapses into a stable benzophenone derivative (4-bromo-1-chloro-2-(4-iodobenzoyl)benzene).

  • Photolytic Cleavage: The molecule possesses three distinct carbon-halogen bonds. Because the C-I bond has the lowest bond dissociation energy (~238 kJ/mol) compared to C-Br (~285 kJ/mol) and C-Cl (~338 kJ/mol), photolytic or severe thermal stress preferentially induces homolytic cleavage of the iodine atom, resulting in deiodinated degradation products.

This guide provides an objective comparison between two primary strategies for obtaining these reference standards: In-House Forced Degradation Isolates (FDI) and Certified Synthesized Reference Standards (CSRS) .

Comparative Methodologies for Reference Standard Sourcing

When establishing an impurity control strategy, analytical laboratories must choose between isolating degradants from stressed API batches or procuring de novo synthesized standards.

Table 1: Comparative Performance Metrics

MetricCertified Synthesized Reference Standards (CSRS)In-House Forced Degradation Isolates (FDI)
Primary Use Case Late-stage clinical (Phase III) and commercial API release.Early-stage (Phase I/II) unknown identification and pathway mapping.
Purity Profile >99% (Highly suitable for quantitative HPLC/qNMR).~90-95% (Prone to co-elution of secondary degradants).
Turnaround Time 4 to 8 weeks (Custom de novo synthesis).1 to 2 weeks (Rapid in-house generation).
Cost Efficiency High initial cost, but low long-term regulatory risk.Low initial cost, high risk of regulatory pushback if purity is insufficient.
Regulatory Compliance Fully compliant with ICH Q3A(R2) for absolute quantitation [1].Acceptable for structural elucidation; marginal for absolute quantitation.

Experimental Workflows & Self-Validating Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Generation of FDI via Oxidative Stress

According to ICH Q1A(R2), forced degradation should target a 5-20% degradation window to generate primary degradants without spawning non-relevant secondary artifacts [2].

  • Sample Preparation: Dissolve 10.0 mg of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene in 10 mL of Acetonitrile:Water (50:50 v/v). Causality: The high organic content ensures complete solubilization of the highly lipophilic halogenated intermediate, preventing precipitation during the reaction.

  • Oxidative Stress: Add 1.0 mL of 3% H₂O₂. Causality: A mild 3% peroxide concentration is selected over 30% H₂O₂ to selectively oxidize the methylene bridge to a ketone without inducing aromatic ring cleavage.

  • Incubation & Monitoring: Incubate at 25°C in the dark for 7 days. Monitor daily via HPLC-UV to ensure degradation remains within the optimal 5-20% threshold.

  • Quenching (Self-Validation Step): Add 1.0 mL of 10% sodium bisulfite solution. Causality: This neutralizes residual peroxide, halting the reaction and establishing a stable mass balance for subsequent isolation.

  • Isolation: Isolate the major +14 Da degradant peak using Preparative HPLC (C18 column, gradient elution).

Protocol 2: Analytical Qualification via LC-HRMS/MS

High-resolution mass spectrometry (HRMS) is mandatory to differentiate the complex isotopic patterns generated by the combination of Br, Cl, and I atoms [3].

  • Reconstitution: Dissolve the isolated FDI or CSRS in LC-MS grade Methanol to a concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 2.0 µL onto an Agilent Eclipse Plus C18 RRHD column (2.1 × 50 mm, 1.8 µm). Causality: Sub-2-micron particles provide the theoretical plates necessary to resolve structurally similar dehalogenated isomers.

  • Mobile Phase: Use a gradient of Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B). Causality: Formic acid acts as an efficient proton source, maximizing ionization efficiency to form [M+H]⁺ adducts in positive ESI mode.

  • MS/MS Acquisition: Analyze using a Q-TOF mass spectrometer. Set the collision energy to 30 eV. Causality: 30 eV provides sufficient energy to fragment the diphenylmethane bridge—yielding diagnostic halogenated benzyl cations—without completely shattering the aromatic rings.

  • System Suitability (Self-Validation): Inject a blank solvent prior to the sample to confirm the absence of carryover, ensuring the isotopic clusters observed are genuine.

Table 2: Diagnostic HRMS Data for Key Degradation Products

Degradation PathwayStructural ModificationExact Mass [M+H]⁺ (m/z)Diagnostic MS/MS Fragments
Parent Intermediate None (C₁₃H₉BrClI)406.86202.94 (Bromochlorobenzyl cation)
Oxidation Methylene to Ketone (C₁₃H₇BrClIO)420.84 (+14 Da)216.92 (Bromochlorobenzoyl cation)
Photolysis Deiodination (C₁₃H₁₀BrCl)280.97 (-126 Da)202.94 (Bromochlorobenzyl cation)

Workflow Visualization

G cluster_0 In-House FDI Generation cluster_1 CSRS Procurement A 4-Bromo-1-chloro-2- [(4-iodophenyl)methyl]benzene B Oxidative/Photolytic Stress (ICH Q1A) A->B 3% H2O2 / UV C Preparative HPLC Isolation B->C 5-20% Degradation F LC-HRMS/MS & NMR Qualification C->F Purity ~90-95% D De Novo Synthesis of Degradants E Crystallization & Purification D->E >99% Yield E->F Purity >99% G Validated Reference Standard F->G Structural Confirmation

Workflow comparing FDI isolation vs. CSRS synthesis for reference standard qualification.

References

  • Source: tasianinch.
  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Source: tandfonline.
Comparative

A Senior Application Scientist's Guide to Metal-Catalyzed Coupling Efficiencies of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

Abstract The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecules for applications in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive comparison of the metal-catalyzed coupling efficiencies for the three distinct carbon-halogen bonds in 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene. By leveraging the inherent differences in reactivity (C-I > C-Br > C-Cl), we will explore strategic approaches to achieve site-selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Strategic Value of Sequential Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, earning the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions provide robust methods for forming carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[1][2] In the context of drug discovery and development, the ability to sequentially and selectively modify a molecular scaffold is invaluable. Polyhalogenated compounds, such as the topic of our discussion, 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene, are particularly attractive substrates for creating diverse compound libraries.

The key to unlocking the potential of such molecules lies in exploiting the differential reactivity of the carbon-halogen bonds.[3] The generally accepted order of reactivity for oxidative addition to a Pd(0) catalyst, the rate-determining step in many cross-coupling cycles, is C-I > C-OTf > C-Br >> C-Cl.[4][5] This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds, with the weaker C-I bond being the most susceptible to cleavage.[6][7][8]

This guide will systematically compare the efficiency of coupling at each halogen position of our model substrate, providing a framework for the rational design of synthetic routes.

Understanding the Reactivity Landscape

The chemoselectivity in cross-coupling reactions of polyhalogenated arenes is governed by several factors, including electronics, sterics, and the specific catalytic system employed.[9][10] The first step in the catalytic cycle, oxidative addition of the aryl halide to the palladium(0) catalyst, is typically the selectivity-determining step.[4]

The C-X bond dissociation energies for halobenzenes follow the trend: C-I (274 kJ/mol) < C-Br (337 kJ/mol) < C-Cl (402 kJ/mol).[7] This trend directly correlates with the observed reactivity in palladium-catalyzed couplings.[3]

G cluster_0 Reactivity & Bond Dissociation Energy cluster_1 Coupling Efficiency C-I Bond C-I (Lowest BDE) C-Br Bond C-Br (Intermediate BDE) High High C-I Bond->High Highest Reactivity C-Cl Bond C-Cl (Highest BDE) Medium Medium C-Br Bond->Medium Moderate Reactivity Low Low C-Cl Bond->Low Lowest Reactivity

Comparative Coupling Experiments: Protocols and Expected Outcomes

To empirically determine the coupling efficiencies, a series of standardized experiments can be conducted. The following protocols are designed to highlight the selective functionalization of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene.

General Considerations
  • Starting Material: 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (1)

  • Reagents and Solvents: All reagents should be of high purity and solvents should be anhydrous where specified.

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures.[4][11] By carefully selecting the reaction conditions, we can selectively target the C-I bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

  • To a dried Schlenk flask under Argon, add 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (1) (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 3:1 mixture of Toluene/H₂O (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Start Start CombineReactants Combine Aryl Halide (1), Phenylboronic Acid, Pd(PPh3)4, K2CO3 Start->CombineReactants AddSolvent Add Toluene/H2O (3:1) CombineReactants->AddSolvent Heat Heat to 80 °C (4-6 hours) AddSolvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End End Purify->End

Expected Outcome: The reaction is expected to proceed with high selectivity at the most reactive C-I bond, yielding the mono-coupled product. Subsequent coupling at the C-Br position would require more forcing conditions (e.g., a stronger catalyst system like PdCl₂(dppf) and higher temperatures), while the C-Cl bond would likely remain unreactive under these conditions.[3][12]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, a key linkage in many functional materials and natural products. Similar to the Suzuki coupling, selectivity is readily achieved.

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

  • To a Schlenk flask under Argon, add 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (1) (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add triethylamine (5 mL) as the solvent and base.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Expected Outcome: High yields of the C-I coupled product are anticipated.[13] The copper-free variants of the Sonogashira reaction can also be employed to achieve high selectivity.[14] Coupling at the C-Br bond would necessitate elevated temperatures, and the C-Cl bond would be even more challenging to activate.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[15][16] The choice of ligand is critical in controlling the reactivity and achieving selectivity.[17]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

  • To a glovebox-dried Schlenk tube, add 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (1) (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol).[18]

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Expected Outcome: The C-I bond will be selectively aminated under these conditions. To achieve amination at the C-Br position, a more active ligand system (e.g., a biarylphosphine ligand) and potentially higher temperatures would be required. The C-Cl bond is generally unreactive in Buchwald-Hartwig aminations unless specialized, highly active catalyst systems are used.[16]

Data Summary and Performance Comparison

The following table summarizes the expected outcomes and relative efficiencies for the metal-catalyzed coupling of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene. "Efficiency" is a qualitative measure based on anticipated yield and reaction rate under the specified conditions.

Coupling ReactionTarget BondCatalyst SystemConditionsExpected Efficiency
Suzuki-Miyaura C-IPd(PPh₃)₄ / K₂CO₃80 °C, 4-6 hHigh
C-BrPdCl₂(dppf) / Cs₂CO₃>100 °C, >12 hModerate
C-ClSpecialized LigandsHigh Temp, >24 hVery Low
Sonogashira C-IPd(PPh₃)₂Cl₂ / CuI / Et₃NRoom Temp, 8-12 hHigh
C-BrPd(PPh₃)₂Cl₂ / CuI / Et₃N>80 °C, >12 hModerate
C-ClSpecialized CatalystsHigh Temp, >24 hVery Low
Buchwald-Hartwig C-IPd₂(dba)₃ / Xantphos / NaOtBu100 °C, 12-18 hHigh
C-BrPd₂(dba)₃ / Biaryl Ligand / NaOtBu>110 °C, >24 hLow to Moderate
C-ClSpecialized CatalystsHigh Temp, >24 hVery Low

Conclusion and Future Directions

The predictable reactivity hierarchy of carbon-halogen bonds (C-I > C-Br > C-Cl) in 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene allows for a highly strategic and selective approach to its functionalization. Standard palladium catalysts under mild to moderate conditions facilitate efficient coupling at the C-I position for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Subsequent reactions at the C-Br and C-Cl positions require progressively more forcing conditions and specialized catalyst systems.

This guide provides a foundational framework for researchers to design synthetic routes that leverage this differential reactivity. Further optimization of reaction conditions, including the exploration of novel ligands and catalyst systems, will undoubtedly expand the synthetic utility of this and other polyhalogenated building blocks.[19] The ability to perform these transformations in a sequential, one-pot manner remains an attractive area for future investigation.[3]

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10345–10415. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Singh, J., Singh, N., & Sharma, A. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. (2024). The Journal of Organic Chemistry. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]

  • Rossi, R., Lessi, M., & Manzini, C. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2027–2056. [Link]

  • Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Advanced Synthesis & Catalysis, 346(13-15), 1703–1715. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Cramer, C. J., & Schleyer, P. v. R. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of organic chemistry, 74(17), 6740–6748. [Link]

  • Faraji, M., & Reiser, O. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6066–6096. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2010). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. (2024). Inorganic Chemistry. [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022). Organic Letters. [Link]

  • Bond dissociation energies. (2010). CRC Handbook of Chemistry and Physics. [Link]

  • Bond Dissociation Energies. Cengage. [Link]

  • Bond Dissociation Energies. Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene proper disposal procedures

Professional Disposal and Management Guide: 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene As an advanced intermediate frequently utilized in the synthesis of SGLT2 inhibitors (such as empagliflozin)[1], 4-bromo-1-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Disposal and Management Guide: 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

As an advanced intermediate frequently utilized in the synthesis of SGLT2 inhibitors (such as empagliflozin)[1], 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene presents specific waste management challenges. Due to the presence of three distinct halogens (bromine, chlorine, and iodine) on the diarylmethane scaffold, this compound must be strictly managed as halogenated organic waste .

Improper disposal of polyhalogenated aromatics can lead to severe environmental persistence, aquatic toxicity, and the formation of highly toxic dioxins and furans if incinerated at inadequate temperatures [1]. This guide provides drug development professionals and laboratory scientists with a self-validating, compliant framework for the safe handling and disposal of this compound.

Physicochemical Hazard Profile

Before executing disposal protocols, it is critical to understand the material properties that dictate its waste classification. The high halogen content significantly depresses the compound's flammability but drastically increases its potential to generate corrosive hydrogen halides (HBr, HCl, HI) upon thermal decomposition.

Table 1: Waste Characterization Data

ParameterValue / CharacteristicDisposal Implication
Chemical Structure Polyhalogenated diarylmethaneMust be segregated from non-halogenated streams to prevent dioxin formation during standard incineration.
Physical State (Standard) SolidRequires dedicated solid hazardous waste containment unless dissolved in a reaction solvent.
Solvent Compatibility Soluble in DCM, EtOAc, THFLiquid waste mixtures containing this compound immediately reclassify the entire mixture as halogenated liquid waste.
Thermal Decomposition Generates HBr, HCl, HIFinal destruction requires high-temperature incineration (>1100°C) equipped with alkaline flue-gas scrubbers [2].

Causality-Driven Disposal Methodology

The following step-by-step methodology outlines the standard operating procedure (SOP) for lab-scale disposal. Every step is designed to mitigate specific exposure and environmental risks.

Step 1: Identification and Segregation

  • Action: Immediately classify any waste containing 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene (pure solid, reaction mother liquors, or contaminated silica gel from chromatography) as Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated organic solvents (like ethanol or hexane) dramatically increases the cost of commercial disposal and poses a severe risk if the non-halogenated stream is sent to a standard, low-temperature incinerator.

Step 2: Container Selection and Preparation

  • Action: Select High-Density Polyethylene (HDPE) or glass containers for liquid waste. For solid waste (e.g., contaminated weighing boats, silica gel), use heavy-duty, sealable polyethylene bags or wide-mouth HDPE jars.

  • Causality: Halogenated solvents and dissolved halogenated aromatics can degrade certain lower-grade plastics over time. HDPE and glass provide the necessary chemical inertness [1].

Step 3: Safe Transfer Protocol

  • Action: Conduct all waste transfers inside a certified chemical fume hood. If transferring powders, ensure the sash is lowered to minimize turbulence. Use a dedicated funnel to prevent spills on the exterior of the waste container.

  • Causality: While the compound itself has low volatility, the solvents it is dissolved in (e.g., dichloromethane) pose inhalation risks. Furthermore, fine powders of halogenated organics can cause ocular and respiratory irritation.

Step 4: Labeling and Satellite Accumulation

  • Action: Affix a hazardous waste label immediately upon placing the first drop or gram of waste into the container. The label must explicitly list all constituents (e.g., "Dichloromethane 90%, 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene 10%"). Store in a designated Satellite Accumulation Area (SAA) with secondary containment.

  • Causality: Regulatory compliance (e.g., RCRA in the US) mandates that waste composition is known at all times to prevent incompatible chemical mixing (e.g., mixing halogens with strong reducing agents) [2].

Step 5: Final Disposition via Commercial Incineration

  • Action: Transfer the sealed, labeled containers to your institution's central waste management facility. The waste must be handed over to a licensed hazardous waste contractor.

  • Causality: The only environmentally acceptable method for destroying polyhalogenated aromatics is rotary kiln incineration at temperatures exceeding 1100°C, followed by rapid quenching and alkaline scrubbing of the exhaust gases to neutralize the resulting hydrohalic acids[1].

Waste Treatment Pathway Visualization

The following diagram illustrates the logical flow of halogenated waste management, ensuring that the compound is safely isolated from the environment from the point of generation to final destruction.

G Gen Waste Generation (Solid/Liquid) Seg Segregation: Halogenated Stream Gen->Seg Cont Containment (HDPE/Glass in Fume Hood) Seg->Cont Store Satellite Accumulation (Secondary Containment) Cont->Store Disp Commercial Incineration (>1100°C + Gas Scrubbing) Store->Disp

Halogenated waste lifecycle from laboratory generation to high-temperature destruction.

Decontamination of Laboratory Surfaces

In the event of a spill involving 4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene:

  • Solid Spills: Do not dry sweep. Moisten the powder slightly with a compatible, low-volatility solvent (e.g., isopropanol) to suppress dust, then wipe up with absorbent pads. Place all pads into the solid halogenated waste container.

  • Solution Spills: Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) to the liquid. Once absorbed, collect the material using non-sparking tools and deposit it into the solid halogenated waste container. Wash the affected surface thoroughly with soap and water, collecting the rinsate if heavily contaminated.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. URL: [Link]

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

Handling 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene requires rigorous safety protocols that go beyond standard laboratory practices. As a highly functionalized, tri-halogenated diphenylmethane derivative (CAS: 4614...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene requires rigorous safety protocols that go beyond standard laboratory practices. As a highly functionalized, tri-halogenated diphenylmethane derivative (CAS: 461432-23-5), this compound is a critical advanced intermediate in the synthesis of SGLT2 inhibitors (such as Empagliflozin).

Because it contains three distinct halogens (bromine, chlorine, and iodine) on a highly lipophilic backbone, it presents unique toxicological and permeation risks. This guide provides the mechanistic rationale, quantitative safety data, and self-validating operational workflows necessary to handle this compound safely and effectively.

Hazard Profile & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the physical and chemical behavior of the intermediate:

  • Lipophilicity & Permeation: The high LogP (lipid-water partition coefficient) of this molecule means it easily penetrates the lipid bilayer of the human stratum corneum. If skin exposure occurs, systemic absorption is rapid.

  • Carrier Solvent Enhancement: While the dry crystalline form poses a particulate inhalation risk, the compound is almost exclusively handled by dissolving it in highly permeating organic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) for cross-coupling. These solvents act as carrier vehicles, drastically reducing the breakthrough time of standard latex or nitrile gloves.

  • Reactivity Hazards: The iodo- and bromo- substituents are primed for halogen-metal exchange. Consequently, this compound is frequently handled alongside highly reactive, pyrophoric reagents (e.g., n-Butyllithium or i-PrMgCl). Your PPE must protect against the toxicological profile of the halogenated intermediate and the thermal/fire hazards of the co-reagents.

Quantitative PPE Selection Matrix

According to the (29 CFR 1910 Subpart I), a formal hazard assessment must dictate PPE selection[1]. Standard examination gloves are fundamentally insufficient for this workflow.

Table 1: PPE Selection and Permeation Data

PPE CategoryRecommended Material & SpecificationBreakthrough Time (in THF/DCM)Mechanistic Rationale
Primary Gloves Butyl Rubber (0.3 mm) or Silver Shield®> 240 minutesButyl rubber provides a dense, impermeable barrier to both the lipophilic solute and aggressive carrier solvents like THF.
Secondary Gloves Nitrile (8 mil) - Worn over primary< 5 minutes (if exposed to solvent)Provides tactile dexterity and physical tear resistance over the thicker primary chemical glove. Must be changed immediately upon splashing.
Eye/Face ANSI Z87.1 Chemical Splash GogglesN/APrevents ocular absorption and protects against splashes during pressurized Schlenk line transfers.
Body Flame-Resistant (FR) Nomex Lab CoatN/AEssential when handling the intermediate alongside pyrophoric lithiating agents. Prevents catastrophic ignition.
Respiratory N95/P100 (Solid) or Fume Hood (Solution)N/AThe mandates respiratory protection against aerosolized particulates[2]. However, primary engineering controls (fume hood) are always prioritized.

Step-by-Step Operational Workflow

The National Research Council's emphasizes that safety is an integrated system of engineering controls, PPE, and validated procedures[3].

Phase 1: Pre-Operational Setup & Self-Validation

  • Validate Engineering Controls: Verify the chemical fume hood is operational. Self-Validation Step: Check the digital monitor to ensure a face velocity of 80–120 feet per minute (fpm). Never handle this chemical on an open bench.

  • Inspect PPE: Perform an inflation test on your Butyl rubber gloves to check for microscopic tears. Don the FR lab coat, safety goggles, and double-glove (Butyl primary, Nitrile outer).

  • Prepare the Workspace: Clear the fume hood of unnecessary clutter. Lay down a chemical-absorbent spill mat to catch any micro-spills of the solid powder or solution.

Phase 2: Handling & Solubilization

  • Weighing the Solid: Using a static-free spatula, carefully weigh the required mass of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene into a pre-tared, oven-dried Schlenk flask. Ensure the balance is located inside the fume hood or a vented balance enclosure to prevent dust inhalation.

  • Purging: Seal the flask with a rubber septum. Apply vacuum and backfill with ultra-high purity Argon or Nitrogen three times to create an inert atmosphere.

  • Solvent Addition: Using a gas-tight syringe, transfer the anhydrous solvent (e.g., THF) into the flask. Causality Note: At this stage, the compound dissolves, and the primary hazard shifts from particulate inhalation to solvent-mediated skin permeation.

Phase 3: Post-Reaction Quench & Cleanup

  • Quenching: If the intermediate was subjected to lithiation, quench the residual reactive species by slowly adding a saturated aqueous ammonium chloride ( NH4​Cl ) solution dropwise at 0°C.

  • Decontamination: Wipe down the exterior of the reaction vessels and the balance with a solvent-dampened wipe (e.g., isopropanol), followed by a dry wipe.

  • Doffing PPE: Remove the outer nitrile gloves first, handling them by the cuffs to avoid contaminating your bare hands. Wash hands immediately with soap and water.

Disposal Plan: Halogenated Waste Segregation

Halogenated organic compounds must be strictly segregated during disposal to prevent dangerous exothermic reactions and to comply with environmental regulations.

  • Aqueous Separation: After the reaction quench and extraction, separate the organic layer (containing unreacted halogenated starting material and products) from the aqueous layer.

  • Halogenated Stream: Pour the organic layer into a clearly labeled "Halogenated Organic Waste" carboy. Critical Rule: Never mix halogenated waste with acetone or nitric acid streams, as this can generate explosive haloforms.

  • Solid Waste: Dispose of contaminated wipes, empty chemical bottles, and disposable spatulas in a solid hazardous waste bin specifically designated for halogenated contamination.

Operational Logic Visualization

PPE_Workflow Start Pre-Operational Assessment Identify Halogenated Hazards PPE Don PPE (FR Coat, Butyl Gloves, ANSI Goggles) Start->PPE Hood Engineering Controls Transfer to Certified Fume Hood PPE->Hood React Chemical Handling (Weighing & Solubilization) Hood->React Quench Post-Reaction Quench (Neutralize Reactive Intermediates) React->Quench Waste Waste Segregation (Halogenated Organic Stream) Quench->Waste

Caption: Sequential workflow for the safe handling and disposal of halogenated aromatic intermediates.

References

  • Title: Personal Protective Equipment: The OSHA Standard. Source: Minnesota Counties Intergovernmental Trust. URL: [Link]

  • Title: Prudent Practices in the Laboratory: An Update. Source: National Academies Press. URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards. Source: Centers for Disease Control and Prevention (CDC). URL: [Link]

Sources

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